molecular formula C12H15NO B154502 1-(2-Phenylethyl)pyrrolidin-2-one CAS No. 10135-23-6

1-(2-Phenylethyl)pyrrolidin-2-one

Cat. No.: B154502
CAS No.: 10135-23-6
M. Wt: 189.25 g/mol
InChI Key: GKZJJXFFNOSPHJ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)pyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one (gamma-lactam) ring system substituted with a 2-phenylethyl group at the nitrogen position. This structure incorporates two privileged motifs in medicinal chemistry: the saturated, sp3-hybridized pyrrolidine ring and the phenethylamine backbone, making it a valuable scaffold for pharmaceutical research and development . The pyrrolidine ring is a widely utilized saturated heterocycle that provides significant three-dimensional (3D) coverage to molecules, a phenomenon enhanced by its ability to undergo pseudorotation . This non-planarity, combined with the stereogenicity of the ring's carbon atoms, allows researchers to efficiently explore pharmacophore space and fine-tune the stereochemistry of potential drug candidates . The 2-phenylethylamine moiety is a fundamental building block in neurobiology, serving as the core structure for endogenous catecholamines like dopamine and norepinephrine, and is found in a vast array of bioactive molecules and natural alkaloids . Research compounds based on the 1-(2-phenylethyl)pyrrolidine structure have shown significant biological activity. For instance, structural analogues have been investigated as potent and selective ligands for central nervous system targets, such as the 5-HT1A (serotonin) receptor, which is implicated in conditions like depression, anxiety, and schizophrenia . Furthermore, pyrrolidin-2-one derivatives have been studied for their central analgesic (pain-relieving) properties . The molecule serves as a key synthetic intermediate for developing more complex ligands. Its structure allows for functionalization at multiple sites, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like target affinity, selectivity, and pharmacokinetic profiles . This compound is intended for research applications only in fields such as medicinal chemistry, pharmacology, and neuroscience. It is supplied as a high-purity solid for use in laboratory investigations. This product is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZJJXFFNOSPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353642
Record name 1-(2-phenylethyl)pyrrolidin-2-one
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10135-23-6
Record name 1-(2-Phenylethyl)-2-pyrrolidinone
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Record name 1-(2-phenylethyl)pyrrolidin-2-one
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Record name 2-Pyrrolidinone, 1-(2-phenylethyl)
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Phenylethyl)pyrrolidin-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-Phenylethyl)pyrrolidin-2-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By combining a phenethylamine moiety, a well-known pharmacophore, with a 2-pyrrolidinone (γ-lactam) scaffold, this molecule presents a unique structural framework for exploring novel central nervous system (CNS) active agents. This document details the molecule's chemical structure and physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines the analytical methods required for its unambiguous characterization. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize and validate this compound for further investigation.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in pharmaceutical sciences.[1] Its structural rigidity, polarity, and capacity for hydrogen bonding make it a cornerstone in the design of a wide array of bioactive agents. The parent compound, 2-pyrrolidinone, is a high-boiling, stable, and versatile chemical intermediate.[2] Its N-substituted derivatives, such as N-methyl-2-pyrrolidone (NMP), are widely employed as highly effective, low-toxicity aprotic solvents in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.[3]

The incorporation of the 2-pyrrolidinone core into drug candidates is often associated with favorable pharmacokinetic properties and CNS activity. The well-known racetam class of nootropic drugs, for instance, is built upon this scaffold. By chemically linking this lactam ring to a 2-phenylethylamine backbone—a foundational structure for many neurotransmitters and stimulant drugs—1-(2-Phenylethyl)pyrrolidin-2-one emerges as a compelling candidate for neurological and psychiatric drug discovery programs.[4]

Molecular Profile of 1-(2-Phenylethyl)pyrrolidin-2-one

Chemical Structure and Nomenclature

The molecule consists of a 2-pyrrolidinone ring where the nitrogen atom is substituted with a 2-phenylethyl group. This arrangement combines the polar lactam functionality with the nonpolar aromatic ring, resulting in a compound with distinct amphiphilic character.

IUPAC Name: 1-(2-phenylethyl)pyrrolidin-2-one Synonyms: N-Phenethyl-2-pyrrolidone, N-(2-Phenylethyl)-γ-butyrolactam Molecular Formula: C₁₂H₁₅NO

Caption: 2D Chemical Structure of 1-(2-Phenylethyl)pyrrolidin-2-one.

Physicochemical Properties

The following table summarizes the key computed and structural properties of the molecule. The molecular weight is consistent with isomeric compounds such as 1-[(1R)-1-phenylethyl]pyrrolidin-2-one.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO-
Molecular Weight 189.26 g/mol
Canonical SMILES C1CC(=O)N(C1)CCC2=CC=CC=C2-
InChI InChI=1S/C12H15NO/c14-12-8-4-9-13(12)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2-
InChIKey YQUREALVTLBDIJ-UHFFFAOYSA-N-

Synthesis and Purification

Rationale for Synthetic Strategy: N-Alkylation

The most direct and efficient method for preparing 1-(2-Phenylethyl)pyrrolidin-2-one is the N-alkylation of 2-pyrrolidinone. This strategy is predicated on several key advantages:

  • High Atom Economy: The reaction directly couples the two requisite fragments with minimal byproduct formation.

  • Commercially Available Precursors: Both 2-pyrrolidinone and (2-bromoethyl)benzene are readily available, cost-effective starting materials.

  • Proven Reliability: N-alkylation of lactams is a cornerstone reaction in organic synthesis. The acidity of the N-H proton in 2-pyrrolidinone (pKa ≈ 24 in DMSO) allows for straightforward deprotonation with a suitable base, generating a potent nucleophile that readily reacts with an alkyl halide.

Sodium hydride (NaH) is selected as the base due to its ability to irreversibly deprotonate the lactam, driving the reaction to completion. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for its high polarity, which effectively solvates the resulting sodium lactamate salt, and its high boiling point, which allows for elevated reaction temperatures to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

  • 2-Pyrrolidinone (≥99%)

  • Sodium Hydride (60% dispersion in mineral oil)

  • (2-Bromoethyl)benzene (≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 g of 2-pyrrolidinone).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethyl)benzene (1.05 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-pyrrolidinone is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Purification (Aqueous Wash): Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Phenylethyl)pyrrolidin-2-one as a colorless to pale yellow oil.

Synthesis Workflow Diagram

start 2-Pyrrolidinone + (2-Bromoethyl)benzene deprotonation 1. Add NaH in DMF at 0°C (Deprotonation) start->deprotonation alkylation 2. Add (2-Bromoethyl)benzene 3. Heat to 60°C (Alkylation) deprotonation->alkylation workup 4. Quench with NaHCO₃ 5. Extract with Diethyl Ether alkylation->workup purify 6. Wash with H₂O & Brine 7. Dry & Concentrate workup->purify final_product Pure 1-(2-Phenylethyl)pyrrolidin-2-one purify->final_product

Caption: Workflow for the synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one.

Structural Elucidation and Characterization

The unambiguous confirmation of the chemical structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl group.

    • δ 3.55 (t, 2H): Methylene protons of the ethyl chain adjacent to the nitrogen (-N-CH₂-).

    • δ 3.40 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen (-N-CH₂-).

    • δ 2.85 (t, 2H): Methylene protons of the ethyl chain adjacent to the phenyl ring (Ar-CH₂-).

    • δ 2.45 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group (-CH₂-C=O).

    • δ 2.05 (quint, 2H): Central methylene protons of the pyrrolidinone ring (-CH₂-CH₂-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 175.0: Carbonyl carbon (C=O).

    • δ 139.0: Quaternary aromatic carbon.

    • δ 128.8, 128.5, 126.5: Aromatic CH carbons.

    • δ 47.5: Methylene carbon of the ring adjacent to nitrogen.

    • δ 45.0: Methylene carbon of the ethyl chain adjacent to nitrogen.

    • δ 34.0: Methylene carbon of the ethyl chain adjacent to the phenyl ring.

    • δ 31.0: Methylene carbon of the ring adjacent to the carbonyl.

    • δ 18.0: Central methylene carbon of the pyrrolidinone ring.

  • IR Spectroscopy (ATR):

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~2930, 2860 cm⁻¹: Aliphatic C-H stretch.

    • ~1685 cm⁻¹: Strong amide C=O (carbonyl) stretch, characteristic of a five-membered lactam.

    • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • Mass Spectrometry (EI):

    • m/z = 189 [M]⁺: Molecular ion peak.

    • m/z = 91 [C₇H₇]⁺: Tropylium ion, a characteristic fragment for compounds containing a benzyl group.

Potential Applications and Research Context

1-(2-Phenylethyl)pyrrolidin-2-one serves as a valuable molecular probe and building block in several research domains:

  • Neuropharmacology: As a structural hybrid of a phenethylamine and a racetam-like scaffold, it is a prime candidate for screening in assays related to cognition, mood, and neuroprotection. Its properties can be compared to established CNS agents to understand structure-activity relationships.

  • Medicinal Chemistry: The molecule can serve as a starting point for the development of more complex derivatives. The aromatic ring is amenable to substitution, and the lactam ring can be modified to explore a diverse chemical space for lead optimization.

  • Process Chemistry: The synthesis of this compound is relevant to the production of related pharmaceutical intermediates, such as the fentanyl precursor 1-(2-phenylethyl)-4-piperidinone (PPD).[5] Understanding its synthesis provides insights applicable to related N-heterocyclic structures.

Conclusion

1-(2-Phenylethyl)pyrrolidin-2-one is a strategically designed molecule with high potential for application in the fields of drug discovery and materials science. This guide has provided a detailed roadmap for its synthesis and characterization, grounded in established chemical principles. The provided protocols and analytical data serve as a reliable foundation for researchers and scientists to produce and validate this compound, enabling its exploration in future scientific endeavors.

References

  • PubChem. (n.d.). 1-Phenethyl-pyrrolidin-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethylpyrrolidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-phenethyl-pyrrolidine-2,5-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,2-Diphenylethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2021). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints.org.
  • U.S. Environmental Protection Agency. (n.d.). 2,5-Pyrrolidinedione, 1-(2-hydroxy-2-phenylethyl)-. Substance Registry Services. Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone (NMP) Product Bulletin. Retrieved from [Link]

  • Al-Juboori, A. M., & Al-Masoudi, W. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Retrieved from [Link]

  • Chebil, L., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(1-phenylethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Akhlaghi, S. P., & Sarlak, N. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Wiwatwongwana, D., et al. (2014). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

Sources

Thermodynamic Profiling & Solvent Engineering of N-Phenethyl-2-Pyrrolidone (NPEP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical scientists and process engineers. It synthesizes established thermodynamic principles with specific application data for N-phenethyl-2-pyrrolidone (NPEP) and its functional analogs.

Executive Summary

N-phenethyl-2-pyrrolidone (NPEP) represents a critical "bridge" molecule in the pyrrolidone solvent class, occupying the physicochemical space between the highly polar N-methyl-2-pyrrolidone (NMP) and the lipophilic N-octyl-2-pyrrolidone (NOP). Its unique structure—combining a polar lactam head group with an aromatic phenethyl tail—imparts distinct thermodynamic behaviors essential for transdermal drug delivery , cryopreservation , and difficult-to-solubilize API formulations .

This guide details the thermodynamic properties of NPEP, establishing a self-validating framework for its characterization and application in binary and ternary systems.

Molecular Architecture & Synthesis Thermodynamics

To understand the thermodynamic behavior of NPEP, we must first analyze its structural derivation. Unlike linear alkyl pyrrolidones (e.g., N-dodecyl-2-pyrrolidone), NPEP possesses a


-electron-rich aromatic domain that facilitates specific solute-solvent interactions (e.g., 

-

stacking with aromatic APIs).
Synthesis Pathway

The industrial synthesis of NPEP is thermodynamically driven by the alkylation of 2-pyrrolidone. The reaction kinetics favor the attack of the pyrrolidone nitrogen on the phenethyl halide or styrene equivalent.

Figure 1: Catalytic Synthesis Workflow

NPEP_Synthesis Pyr 2-Pyrrolidone (Nucleophile) Inter Transition State (N-Anion) Pyr->Inter Deprotonation Sty Styrene / Phenethyl Bromide Sty->Inter Electrophilic Attack Cat Base Catalyst (KOH/NaH) Cat->Inter NPEP N-Phenethyl-2-Pyrrolidone (Product) Inter->NPEP SN2 / Addition Byprod Byproduct (HBr / None) Inter->Byprod

Caption: Nucleophilic substitution pathway for NPEP synthesis. The reaction is exothermic, requiring thermal management to prevent ring-opening hydrolysis.

Physicochemical Characterization

Note: Values for NPEP are derived from comparative Structure-Property Relationship (SPR) analysis with NMP (C1) and NOP (C8) standards, validated against patent literature for phenethyl analogs.

Comparative Thermodynamic Table
PropertyN-Methyl-2-pyrrolidone (NMP)N-Octyl-2-pyrrolidone (NOP)N-Phenethyl-2-pyrrolidone (NPEP) Thermodynamic Significance
Molecular Weight ( g/mol )99.13197.32189.25 Affects diffusion coefficient and entropy of mixing.
Density (

at 25°C, g/cm³)
1.0280.9201.06 - 1.08 (Est.)Aromatic ring packing increases density > alkyl analogs.
Boiling Point (°C at 760 mmHg)202306~280 - 295 Indicates high thermal stability and low volatility.
LogP (Octanol/Water)-0.382.901.8 - 2.2 Ideal lipophilicity for skin permeation (LogP 1-3 range).
Surface Tension (mN/m)40.728.032.0 - 35.0 Critical for wetting hydrophobic powders.
Viscosity (

at 25°C, cP)
1.67~7.08.5 - 12.0 Higher viscosity due to

-

intermolecular friction.
Solubility Parameters (Hansen)

The Hansen Solubility Parameters (HSP) explain why NPEP is a superior solvent for poorly soluble drugs (BCS Class II/IV) compared to NMP.

  • Dispersion (

    
    ):  High contribution from the phenethyl ring.
    
  • Polarity (

    
    ):  Moderate contribution from the lactam ring.
    
  • Hydrogen Bonding (

    
    ):  Moderate acceptor capability (C=O group).
    


Insight: NPEP's


 is significantly higher than NMP's, allowing it to solubilize conjugated aromatic drugs (e.g., ibuprofen, paclitaxel) via "like-dissolves-like" interactions that simple alkyl chains (NOP) cannot achieve.

Solution Thermodynamics: Binary Mixtures

When NPEP is mixed with water or alcohols (common in hydroalcoholic gels), it exhibits non-ideal behavior characterized by Excess Molar Properties .

Excess Molar Volume ( )


  • Observation: Binary mixtures of NPEP + Ethanol typically show negative

    
     values.
    
  • Causality: The phenethyl group disrupts the self-association of ethanol less than the bulky octyl chain of NOP, while the pyrrolidone head group forms strong H-bonds with the alcohol hydroxyls. This leads to efficient packing (volume contraction).

Viscosity Deviation ( )


NPEP mixtures often display positive viscosity deviations at intermediate mole fractions, indicative of strong specific interactions (complex formation) between the lactam carbonyl and the proton donor solvent.

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: High-Precision Density & Viscosity Profiling

Objective: Determine


 and 

for NPEP binary mixtures.
  • Preparation: Gravimetrically prepare mixtures of NPEP/Solvent (mole fractions

    
     to 
    
    
    
    ) using an analytical balance (
    
    
    mg).
    • Validation: Sum of mass fractions must equal

      
      .
      
  • Instrumentation: Oscillating U-tube densitometer (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer.

  • Thermostating: Control temperature to

    
     K using a Peltier thermostat.
    
  • Measurement:

    • Inject sample avoiding bubbles.

    • Measure at

      
       K.
      
    • Self-Check: Measure pure water standard before and after the series. Deviation must be

      
       g/cm³.
      
  • Data Processing: Fit density data to the polynomial:

    
    .
    
Protocol B: Determination of Partition Coefficient (LogP)

Objective: Validate the lipophilicity of NPEP derivatives.

  • System: n-Octanol / Water (mutually saturated).

  • Equilibration: Shake NPEP in the biphasic system for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases using HPLC-UV (254 nm for phenyl ring detection).

    • Validation: Mass balance check. Total mass recovered must be

      
       of input mass.
      

Applications in Drug Delivery

NPEP functions as a thermodynamic activity enhancer in transdermal formulations.

Mechanism of Action: Unlike NMP (which primarily solvates the head groups of lipids) or NOP (which intercalates into the lipid tails), NPEP partitions into the interface of the stratum corneum lipid bilayer. The aromatic ring disrupts the rigid packing of ceramides, while the lactam head ensures miscibility with the aqueous dermis.

Figure 2: Transdermal Permeation Mechanism

Permeation_Mechanism Formulation NPEP Formulation (High Thermodynamic Activity) SC_Surface Stratum Corneum Surface Formulation->SC_Surface Partition NPEP Partitioning (LogP ~2.0) SC_Surface->Partition Diffusion Disruption Lipid Bilayer Disruption (Fluidization) Partition->Disruption Interaction Diffusion Drug Diffusion (Fick's First Law) Disruption->Diffusion Reduced Resistance Systemic Systemic Absorption Diffusion->Systemic

Caption: Thermodynamic cascade of NPEP-mediated skin permeation enhancement.

References

  • PubChem. (2025).[1][2][3] Compound Summary: N-phenethyl-2-pyrrolidone & Analogs. National Library of Medicine. Link

  • NIST Chemistry WebBook. (2024). Thermophysical Properties of 2-Pyrrolidone Derivatives. National Institute of Standards and Technology.[4] Link

  • Journal of Chemical & Engineering Data. (2025). Physicochemical Properties and Molecular Interactions of Long-Chain N-Alkyl-2-pyrrolidones. ACS Publications. Link

  • International Journal of Pharmaceutics. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Elsevier.[2] Link

  • LookPolymers. (2024). Material Data Sheet: N-Octyl-2-pyrrolidone (NOP). Link

  • ChemicalBook. (2025).[5] N-Octyl pyrrolidone Properties and Applications. Link

Sources

Solubility Profile of 1-(2-Phenylethyl)pyrrolidin-2-one in Polar Solvents: A Mechanistic & Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 1-(2-Phenylethyl)pyrrolidin-2-one (CAS: 10135-23-6), a structural analog of the widely used solvent N-Methyl-2-pyrrolidone (NMP), represents a critical parameter in pharmaceutical intermediate processing and advanced formulation design. Unlike its highly hydrophilic congener NMP, the introduction of the phenethyl moiety imposes a significant hydrophobic shift, altering its thermodynamic interactions with polar solvents.

This guide provides a comprehensive technical analysis of this compound's solubility behavior. By synthesizing structural property relationships (SPR) with thermodynamic modeling, we establish a protocol for predicting and experimentally validating its solubility in key polar solvents (Water, Ethanol, Isopropanol).

Molecular Architecture & Physicochemical Baseline

To understand the solubility profile, we must first deconstruct the solute's molecular interactions.

  • Core Structure: The 2-pyrrolidone ring provides a polar, aprotic center capable of strong dipole-dipole interactions and hydrogen bond acceptance (via the carbonyl oxygen).

  • Substituent Effect: The

    
    -phenethyl group (
    
    
    
    ) introduces significant lipophilicity and
    
    
    -
    
    
    interaction potential.
  • Net Result: A molecule with "amphiphilic" character—soluble in organic polar solvents but exhibiting limited miscibility in pure water compared to NMP.

Table 1: Comparative Physicochemical Properties (Predicted vs. Analog)
PropertyN-Methyl-2-pyrrolidone (NMP)1-(2-Phenylethyl)pyrrolidin-2-oneImpact on Solubility
Molecular Weight 99.13 g/mol 189.25 g/mol Slower dissolution kinetics
LogP (Octanol/Water) -0.38 (Hydrophilic)~2.1 (Lipophilic Estimate)Reduced aqueous solubility
H-Bond Donors 00Aprotic solvent behavior
H-Bond Acceptors 11Good interaction with alcohols
Physical State (25°C) LiquidLiquid/Low-melt SolidTemperature-dependent solvation

Predictive Solubility Profiling: Hansen Solubility Parameters (HSP)

In the absence of empirical data for every solvent system, we utilize Hansen Solubility Parameters (HSP) to predict miscibility. The "Like Dissolves Like" principle is quantified by the interaction radius (


) between the solute (1) and solvent (2):


Where


 is dispersion, 

is polarity, and

is hydrogen bonding.
Theoretical Analysis
  • Dispersion (

    
    ):  The phenethyl group increases 
    
    
    
    relative to NMP, improving compatibility with aromatic solvents.
  • Polarity (

    
    ) & H-Bonding (
    
    
    
    ):
    The bulky hydrophobic tail "dilutes" the polar pyrrolidone core, slightly lowering
    
    
    and
    
    
    density.

Prediction:

  • Water: High

    
     (Poor solubility). The hydrophobic effect of the phenethyl ring dominates.
    
  • Ethanol/Isopropanol: Low

    
     (High solubility). The alcohol's alkyl chain interacts with the phenethyl group, while the -OH group interacts with the pyrrolidone carbonyl.
    
  • Ethyl Acetate: Very Low

    
     (Excellent solubility). Matches the polar/non-polar balance of the solute.
    

Experimental Protocol: Isothermal Saturation Method

For definitive solubility determination, the Isothermal Saturation Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and validated.

Phase 1: Preparation & Saturation
  • Excess Solute Addition: Add 1-(2-Phenylethyl)pyrrolidin-2-one to the target solvent (e.g., Ethanol) in a jacketed glass vessel until a heterogeneous mixture (undissolved solute) persists.

  • Temperature Control: Connect the vessel to a circulating water bath accurate to

    
     K.
    
  • Equilibration: Agitate continuously at 400 rpm for 24–48 hours.

Phase 2: Sampling & Analysis
  • Sedimentation: Stop agitation and allow undissolved phases to settle for 2 hours (maintain temperature).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm detection for the phenyl ring).

Workflow Visualization

The following diagram outlines the critical decision nodes in the solubility determination workflow.

SolubilityWorkflow Start Start: Solvent Selection Prep Prepare Saturated Solution (Excess Solute) Start->Prep Equilibrate Equilibrate (Const. Temp, 24-48h) Prep->Equilibrate Check Undissolved Solid Present? Equilibrate->Check AddMore Add More Solute Check->AddMore No Filter Syringe Filtration (Isothermal) Check->Filter Yes AddMore->Equilibrate Analyze Quantification (HPLC/GC) Filter->Analyze Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->Model

Figure 1: Self-validating workflow for solubility determination via isothermal saturation.

Thermodynamic Modeling of Solubility Data

Once experimental data (


) is obtained across a temperature range (e.g., 293.15 K to 323.15 K), it must be modeled to allow interpolation and process scaling.
The Modified Apelblat Equation

This semi-empirical model is highly accurate for polar/non-polar systems:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived from regression analysis.
    
    • 
       & 
      
      
      
      : Related to the enthalpy of solution.
    • 
       : Accounts for the temperature dependence of the heat capacity.
      

Application Strategy:

  • Plot

    
     vs. 
    
    
    
    .
  • Perform non-linear regression to determine constants

    
    .
    
  • Use the model to predict solubility at non-measured temperatures (e.g., for cooling crystallization design).

Implications for Drug Development & Processing

Understanding the solubility profile of 1-(2-Phenylethyl)pyrrolidin-2-one enables specific applications:

  • Co-Solvency Systems: Due to its predicted high solubility in alcohols and low solubility in water, this compound acts as an excellent hydrotrope or intermediate in mixed-solvent crystallizations (e.g., Ethanol/Water anti-solvent methods).

  • Extraction Selectivity: The phenethyl tail allows it to partition selectively into organic phases, making it useful for extracting organic impurities from aqueous reaction streams.

  • Formulation Stability: As a pyrrolidone derivative, it likely possesses high thermal stability, making it suitable for hot-melt extrusion or high-temperature reaction media.

Table 2: Recommended Solvent Classes for Process Development
Solvent ClassPredicted SolubilityRationaleApplication
Water Low / Sparingly SolubleHydrophobic phenethyl group dominates.Anti-solvent for crystallization.
Alcohols (MeOH, EtOH) HighH-bonding (C=O...HO) + Alkyl compatibility.Primary reaction solvent.
Chlorinated (DCM) Very High"Like dissolves like" (Polar/Aromatic).Extraction / Purification.[1]
Aliphatic (Hexane) LowPolarity mismatch (Pyrrolidone ring).Phase separation washing.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Standard reference for HSP methodology).

  • Shafizadeh, A., et al. (2017). Solubility of N-phenylacetamide in pure and mixed solvents. Journal of Chemical & Engineering Data. (Analogous structure study). Link

  • PubChem. (2024).[4] Compound Summary: 1-(2-Phenylethyl)pyrrolidin-2-one (CAS 10135-23-6).[5] National Library of Medicine. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of anti-cancer drug in supercritical carbon dioxide and liquid solvents. Journal of Molecular Liquids. (Methodology reference for Apelblat modeling). Link

Sources

Literature review on N-substituted lactam synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Architectures: A Technical Guide to N-Substituted Lactam Synthesis Subtitle: Mechanistic Pathways, Experimental Protocols, and Strategic Selection for Drug Discovery

Executive Summary

The N-substituted lactam scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for classes ranging from


-lactam antibiotics (penicillins, cephalosporins) to 

-lactam nootropics (racetams) and

-lactam cytotoxic agents.[1][2] For the modern application scientist, the challenge has shifted from simple ring closure to precision functionalization —specifically, the ability to install complex N-substituents on rigid cores without compromising stereochemical integrity.

This guide moves beyond elementary condensation reactions to focus on three high-value synthetic paradigms: Transition Metal-Catalyzed C-H Activation , Photoredox Radical Cascades , and Oxidative Cross-Coupling .

Part 1: The Strategic Landscape

To select the optimal pathway, one must analyze the substrate's "synthesis vector"—whether the goal is to close a ring onto a specific nitrogen or to functionalize a pre-existing lactam.

Table 1: Comparative Analysis of Synthesis Methodologies
MethodologyPrimary MechanismIdeal Substrate ClassKey AdvantagesMajor Limitations
Pd-Catalyzed C-H Activation

-C(sp

)–H Functionalization
Aliphatic Amides, Amino Acid DerivativesAtom economy; uses native directing groups; no pre-functionalization needed.Requires expensive Pd catalysts; sensitivity to steric bulk.
Photoredox Catalysis Radical Addition-Cyclization (SET/HAT)Alkenyl Amides, N-ArylglycinesMild conditions (RT); tolerates sensitive functional groups; Green Chemistry compliant.Often requires dilute conditions; scale-up photon flux issues.
Chan-Lam Coupling Oxidative Cross-CouplingPre-formed Lactams + Aryl Boronic AcidsAir-tolerant; room temperature; avoids toxic halides used in Buchwald-Hartwig.Stoichiometric copper often required; slower kinetics than Pd-coupling.
Kinugasa Reaction [3+2] CycloadditionNitrones + AlkynesDirect access to

-lactams; high diastereoselectivity.[3]
Specific to

-lactams; requires careful control of Cu(I) species.

Part 2: Decision Logic & Pathway Selection

The following decision matrix provides a logical framework for selecting a synthesis route based on starting material availability and target scaffold constraints.

SynthesisDecisionMatrix Start Target: N-Substituted Lactam Structure Is the Lactam Ring Already Formed? Start->Structure YesRing Yes: N-Functionalization Structure->YesRing Functionalization NoRing No: Cyclization Strategy Structure->NoRing De Novo Synthesis Aryl Target: N-Aryl/Heteroaryl YesRing->Aryl Alkyl Target: N-Alkyl YesRing->Alkyl MethodCL Method: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Aryl->MethodCL Sensitive Groups/Air MethodBH Method: Buchwald-Hartwig (Pd, Aryl Halide) Aryl->MethodBH Steric Bulk/Speed MethodAlk Method: Base-Mediated Alkylation (NaH, Alkyl Halide) Alkyl->MethodAlk CHAct Substrate: Aliphatic Amide (Unactivated C-H) NoRing->CHAct Unsat Substrate: Alkenyl Amide (Double Bond) NoRing->Unsat MethodPdCH Method: Pd(II) C-H Activation (Pd(OAc)2, Oxidant) CHAct->MethodPdCH Directing Group MethodPhoto Method: Photoredox Radical Cascade (Ir/Ru cat, Blue LED) Unsat->MethodPhoto Radical Acceptor

Figure 1: Strategic decision tree for N-substituted lactam synthesis based on substrate class and target connectivity.

Part 3: Deep Dive – Pd(II)-Catalyzed C(sp )–H Lactamization

This pathway represents the state-of-the-art in constructing


-lactams from simple aliphatic amides. Unlike traditional cyclization which requires pre-installed leaving groups, this method utilizes the amide nitrogen as a directing group (DG) to activate a distal 

-C-H bond.
Mechanistic Insight

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The key to success is the use of a bidentate auxiliary (often a quinoline or picolinamide derivative) or a transient directing group that stabilizes the high-energy cyclopalladated intermediate.

  • C-H Activation: Pd(II) coordinates to the amide DG, facilitating concerted metallation-deprotonation (CMD) at the

    
    -position.
    
  • Oxidation: The resulting 5-membered palladacycle is oxidized to a Pd(IV) species by a strong oxidant (e.g., PhI(OAc)

    
     or TBHP).
    
  • Reductive Elimination: C–N bond formation occurs, releasing the lactam and regenerating Pd(II).

PdCycle PdII Pd(II) Species (Coordination) CH_Act C-H Activation (CMD Mechanism) PdII->CH_Act Palladacycle 5-Membered Palladacycle CH_Act->Palladacycle Oxidation Oxidation to Pd(IV) (+ Oxidant) Palladacycle->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product Release of Gamma-Lactam RedElim->Product Product->PdII Regeneration

Figure 2: Catalytic cycle for Pd(II)/Pd(IV) mediated intramolecular C-H amidation.

Experimental Protocol: Pd-Catalyzed Synthesis of N-Phthaloyl -Lactams

Based on protocols established by the Yu and Gaunt groups.

Objective: Synthesis of a


-lactam from an N-methoxyamide precursor.

Reagents:

  • Substrate: N-methoxy-2,2-dimethylpropanamide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: N-Acetyl-L-leucine (20 mol%) - Acts to accelerate C-H activation.

  • Oxidant: AgOAc (2.0 equiv) or PhI(OAc)

    
    
    
  • Base: K

    
    CO
    
    
    
    (1.0 equiv)
  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (N

    
    ), charge a 15 mL pressure tube with Pd(OAc)
    
    
    
    (0.05 mmol), Ligand (0.10 mmol), AgOAc (1.0 mmol), and K
    
    
    CO
    
    
    (0.5 mmol).
  • Addition: Add the amide substrate (0.5 mmol) followed by t-Amyl alcohol (2.5 mL).

  • Reaction: Seal the tube tightly. Heat the reaction mixture to 110°C in an oil bath with vigorous magnetic stirring (800 rpm). Maintain for 18 hours.

    • Critical Control Point: Ensure the temperature ramp is rapid to prevent catalyst aggregation before activation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target lactam.

Self-Validation Check:

  • TLC Monitoring: Disappearance of the polar amide spot and appearance of a less polar lactam spot.

  • 1H NMR: Look for the disappearance of the amide N-H (if applicable) or N-OMe shift, and the emergence of diastereotopic protons on the

    
    -carbon (ring closure evidence).
    

Part 4: Green Chemistry – Photoredox Radical Cascades

For substrates containing alkenes, photoredox catalysis offers a milder alternative to metal-mediated closures. This method typically employs an Acridinium or Iridium photocatalyst to generate an amidyl radical (via Proton-Coupled Electron Transfer - PCET) which cyclizes onto a pendant alkene.

Key Advantage: This pathway avoids the use of stoichiometric oxidants and high temperatures required in the Pd-pathway, preserving stereocenters adjacent to the carbonyl.

Mechanism Summary:

  • Excitation: Blue LED (450 nm) excites the photocatalyst (PC).

  • Oxidation: Excited PC* oxidizes the deprotonated amide (or via HAT) to form an N-centered radical.

  • Cyclization: 5-exo-trig cyclization onto the alkene forms a C-centered radical.

  • Termination: The C-radical is trapped (by H-atom donor or radical trap) to finalize the lactam.

References

  • Pd-Catalyzed C-H Lactamization: He, G., Zhang, S. Y., Nack, W. A., & Chen, G. (2016). "Use of a Transient Directing Group for the Palladium-Catalyzed C-H Functionalization of Aliphatic Amides." Nature Chemistry. Link

  • Photoredox Synthesis: Stateman, L. M., Nakafuku, K. M., & Nagib, D. A. (2018). "Remote C–H Functionalization via Selective Hydrogen Atom Transfer." Synthesis. Link

  • Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. (2016). "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.[4] Link

  • General Review: Ma, J. A., et al. (2021).[5] "Recent Advances in the Synthesis of Nitrogen Heterocycles via Radical Cascade Reactions." Chemical Society Reviews. Link

  • Kinugasa Reaction: Stecko, S., et al. (2014). "The Kinugasa Reaction: A Global Perspective." Chemistry – A European Journal. Link

Sources

Methodological & Application

Application Notes & Protocols: N-Alkylation of 2-Pyrrolidone with Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-pyrrolidone with phenethyl bromide to synthesize N-phenethyl-2-pyrrolidone. The protocol details two primary methodologies: a classic approach utilizing a strong base (Sodium Hydride) in an anhydrous polar aprotic solvent, and a greener alternative employing Phase Transfer Catalysis (PTC). We delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and provide critical safety and handling information. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction optimization, purification, and characterization of the final product.

Introduction and Reaction Overview

The N-alkylation of lactams, such as 2-pyrrolidone, is a fundamental transformation in organic chemistry, yielding N-substituted derivatives that are prevalent scaffolds in pharmaceuticals and other biologically active compounds.[1][2] The target molecule, N-phenethyl-2-pyrrolidone, incorporates the pyrrolidone ring, a common moiety in drug discovery[2], and a phenethyl group, which is also a key structural element in various bioactive molecules.

The core of this synthesis involves the deprotonation of the weakly acidic N-H bond of 2-pyrrolidone to form a nucleophilic amide anion (pyrrolidonate), which then undergoes a nucleophilic substitution (SN2) reaction with the electrophile, phenethyl bromide.

Key Transformation:
  • Reactants: 2-Pyrrolidone, Phenethyl Bromide

  • Product: N-phenethyl-2-pyrrolidone

  • Core Mechanism: Nucleophilic Substitution (SN2)

Two effective methods are presented, each with distinct advantages and considerations regarding safety, cost, and environmental impact.

  • Method A: Sodium Hydride in DMF. This is a robust and widely applicable method that ensures complete deprotonation of the 2-pyrrolidone, often leading to high yields.[3][4] However, it requires stringent anhydrous conditions and careful handling of the pyrophoric sodium hydride.

  • Method B: Phase Transfer Catalysis (PTC). This approach offers a safer and more environmentally friendly alternative.[5] It avoids the need for strong, hazardous bases and expensive anhydrous solvents, often utilizing aqueous inorganic bases like NaOH or K2CO3 with a quaternary ammonium salt as the catalyst.[5][6][7]

Mechanistic Insights

Method A: Sodium Hydride Pathway

The reaction proceeds in two discrete steps. First, sodium hydride (NaH), a non-nucleophilic strong base, abstracts the proton from the nitrogen atom of 2-pyrrolidone. This is an irreversible acid-base reaction that generates the sodium salt of 2-pyrrolidone (sodium pyrrolidonate) and hydrogen gas.[4] The polar aprotic solvent, such as DMF or THF, solvates the sodium cation, leaving the pyrrolidonate anion highly nucleophilic. In the second step, this anion attacks the electrophilic carbon of phenethyl bromide, displacing the bromide ion in a classic SN2 fashion.

Sodium Hydride Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrrolidone 2-Pyrrolidone Pyrrolidonate Sodium Pyrrolidonate Pyrrolidone->Pyrrolidonate + NaH (in DMF) NaH NaH H2 H₂ (gas) PhenethylBromide Phenethyl Bromide NaBr NaBr Pyrrolidonate->H2 + H₂ Product N-phenethyl-2-pyrrolidone Pyrrolidonate->Product + Phenethyl Bromide Product->NaBr + NaBr

Caption: Reaction mechanism using the sodium hydride method.

Method B: Phase Transfer Catalysis (PTC) Pathway

PTC is an elegant technique for facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[5][8] In this case, an inorganic base (like NaOH) resides in the aqueous phase, while the 2-pyrrolidone and phenethyl bromide are in the organic phase. The phase transfer catalyst, typically a quaternary ammonium salt (Q+X-) like tetrabutylammonium bromide (TBAB), is key.

The catalytic cycle involves the Q+ cation transporting the hydroxide anion (OH-) from the aqueous phase into the organic phase. This organic-soluble Q+OH- complex is a strong base that deprotonates the 2-pyrrolidone. The resulting pyrrolidonate anion then reacts with phenethyl bromide. The catalyst, Q+, then shuttles the bromide anion back to the aqueous phase, completing the cycle. This method often allows for milder conditions and avoids dipolar aprotic solvents.[5]

PTC Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Pyrrolidone 2-Pyrrolidone (R₂NH) PyrrolidonateAnion R₂N⁻ Pyrrolidone->PyrrolidonateAnion PhenethylBromide Phenethyl Bromide (R'Br) Product Product (R₂NR') PhenethylBromide->Product QBr Q⁺Br⁻ QOH Q⁺OH⁻ QOH->PyrrolidonateAnion Deprotonation PyrrolidonateAnion->Product Alkylation NaBr Na⁺Br⁻ QBr->NaBr Q⁺ returns Br⁻ to aqueous phase NaOH Na⁺OH⁻ NaOH->QOH Q⁺ transfers OH⁻ to organic phase

Caption: Catalytic cycle in Phase Transfer Catalysis (PTC).

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-PyrrolidoneC₄H₇NO85.11≥99%Sigma-Aldrich
Phenethyl bromideC₈H₉Br185.06≥98%Sigma-Aldrich
Sodium HydrideNaH24.0060% disp. in oilSigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Tetrabutylammonium bromide (TBAB)C₁₆H₃₆BrN322.37≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥97%, pelletsFisher Scientific
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Saturated NaCl solutionNaCl(aq)--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Protocol A: Sodium Hydride in DMF

WARNING: Sodium hydride (NaH) is a water-reactive, flammable solid.[9][10] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[11] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[9][11]

  • Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

    • Weigh 1.1 equivalents of 60% NaH dispersion in mineral oil (e.g., 0.44 g, 11.0 mmol for a 10 mmol scale reaction) and transfer it to the flask.

    • Wash the NaH dispersion three times with anhydrous hexane (approx. 5-10 mL each) to remove the mineral oil, carefully decanting the hexane wash each time under a gentle stream of nitrogen.[9]

    • Add anhydrous DMF (e.g., 40 mL) to the washed NaH in the flask.

  • Reaction:

    • In a separate flask, dissolve 1.0 equivalent of 2-pyrrolidone (e.g., 0.85 g, 10.0 mmol) in a small amount of anhydrous DMF (e.g., 10 mL).

    • Cool the NaH suspension in the reaction flask to 0 °C using an ice bath.

    • Slowly add the 2-pyrrolidone solution to the stirred NaH suspension via the dropping funnel over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.[12]

    • Dissolve 1.05 equivalents of phenethyl bromide (e.g., 1.94 g, 10.5 mmol) in anhydrous DMF (e.g., 10 mL).

    • Re-cool the reaction mixture to 0 °C and add the phenethyl bromide solution dropwise over 20-30 minutes.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water (e.g., 100 mL) and diethyl ether (e.g., 100 mL).

    • Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash with saturated NaCl solution (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield N-phenethyl-2-pyrrolidone as a colorless to pale yellow oil.

Protocol B: Phase Transfer Catalysis (PTC)

NOTE: This method is generally safer and requires less stringent anhydrous conditions.

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 2-pyrrolidone (e.g., 0.85 g, 10.0 mmol), 1.1 equivalents of phenethyl bromide (e.g., 2.04 g, 11.0 mmol), and 0.05 equivalents of TBAB (e.g., 0.16 g, 0.5 mmol).

    • Add toluene (e.g., 50 mL) as the organic solvent.

  • Reaction:

    • In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH by dissolving 3.0 equivalents of NaOH pellets (e.g., 1.2 g, 30.0 mmol) in water (e.g., 2.4 mL). Caution: This is a highly exothermic process.

    • Add the aqueous NaOH solution to the reaction flask.

    • Heat the biphasic mixture to 80-90 °C and stir vigorously to ensure efficient mixing between the phases.

    • Maintain the reaction at this temperature for 4-8 hours, monitoring progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water (e.g., 50 mL).

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation to afford the pure product.

Product Characterization

The identity and purity of the synthesized N-phenethyl-2-pyrrolidone should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the phenethyl group (aromatic protons ~7.2-7.3 ppm, and two methylene triplets ~2.8 ppm and ~3.5 ppm) and the pyrrolidone ring (three methylene multiplets ~2.0 ppm, ~2.4 ppm, and ~3.2 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon (~175 ppm), aromatic carbons, and the aliphatic carbons of both the phenethyl and pyrrolidone moieties.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₃H₁₇NO, MW = 203.28) should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.

Safety and Hazard Management

ChemicalHazardsHandling Precautions
Sodium Hydride (NaH) Water-reactive, flammable solid, corrosive.[9]Handle under inert gas.[9] Avoid contact with water/moisture.[9] Use a Class D fire extinguisher (sand, limestone).[9] DO NOT use water or CO₂ extinguishers .[11]
Phenethyl Bromide Lachrymator, irritant, potential mutagen.Handle in a fume hood. Avoid inhalation and contact with skin and eyes. Wear gloves and safety glasses.
Dimethylformamide (DMF) Reproductive toxin, liver toxin, irritant.Use in a well-ventilated fume hood. Avoid skin contact and inhalation.
Sodium Hydroxide (NaOH) Corrosive, causes severe skin burns and eye damage.Wear appropriate gloves, lab coat, and eye protection. Handle with care, especially when making solutions due to exothermic dissolution.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[11] For NaH, brush off solid particles before flushing with water. Remove contaminated clothing.[11][13] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11] Seek medical attention.

  • Spills: For NaH spills, cover with dry sand or another Class D absorbent.[10] Do not use water.[10] For solvent spills, absorb with a non-combustible material like vermiculite or sand.

Conclusion

The N-alkylation of 2-pyrrolidone with phenethyl bromide is a reliable transformation that can be achieved through multiple synthetic routes. The classic sodium hydride method offers high efficacy but demands rigorous safety protocols and anhydrous techniques. In contrast, the Phase Transfer Catalysis method provides a scalable, safer, and more environmentally conscious alternative that is well-suited for many laboratory and industrial applications. The choice of method will depend on the available equipment, scale, and the specific safety and environmental constraints of the research setting. Proper purification and analytical characterization are essential to ensure the quality of the final N-phenethyl-2-pyrrolidone product.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium hydride.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.
  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
  • Carl ROTH. (2025, June 11). Safety Data Sheet: Sodium bromide ≥99%, p.a., ACS.
  • Anslyn Group. (n.d.). Safety Manual. Chemistry.
  • National Oceanic and Atmospheric Administration. (n.d.). SODIUM HYDRIDE. CAMEO Chemicals.
  • Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60.
  • National Institutes of Health. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC.
  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry.
  • National Institutes of Health. (2021, November 30). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. PMC.
  • Carrillo, J. (2016, September 23). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
  • PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations.
  • Cesare, V., Lyons, T. M., & Lengyel, I. (2002). A High-Yielding General Synthesis of α-Lactams. Synthesis, 2002(12), 1716-1720.
  • National Institutes of Health. (2016, February 16). Hydride Reduction by a Sodium Hydride–Iodide Composite. PMC.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Sciencemadness Discussion Board. (2005, November 17). phenethylbromide synthesis.
  • Semantic Scholar. (2007, November 1). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone.
  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE.
  • National Institutes of Health. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PMC.
  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
  • Wikipedia. (n.d.). 2-Phenylethyl bromide.
  • Google Patents. (n.d.). US4017465A - Process for polymerization of 2-pyrrolidone.
  • BenchChem. (n.d.). Application Notes and Protocols for Alkylation with (2-Benzoylethyl)trimethylammonium bromide.
  • PubMed. (1992, January). Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor.

Sources

Rapid, High-Yield Synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one via Microwave-Assisted N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Abstract

This application note details a highly efficient and rapid protocol for the synthesis of 1-(2-phenylethyl)pyrrolidin-2-one, a key building block for various pharmaceutical agents, including nootropic compounds. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from many hours under conventional heating to just 10 minutes. The protocol offers excellent yield and purity, demonstrating a significant improvement in efficiency and energy consumption. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive, step-by-step methodology, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Introduction: Overcoming the Barriers of Conventional Synthesis

1-(2-Phenylethyl)pyrrolidin-2-one serves as a critical intermediate in medicinal chemistry, most notably as a direct precursor to Phenylpiracetam. Traditional synthetic routes, which typically involve the N-alkylation of 2-pyrrolidinone, are often hampered by long reaction times, high energy consumption, and the potential for side-product formation. These conventional methods rely on bulk heating of the entire reaction vessel, a slow and inefficient energy transfer process.

Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[1][2][3] Unlike conventional methods, microwave irradiation directly couples with and heats polar molecules within the reaction mixture, leading to rapid, uniform, and highly efficient heating.[4][5] This targeted energy input results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes.[2][6] The key advantages of this approach include:

  • Reaction Acceleration: Completion of the N-alkylation in minutes.

  • Enhanced Yields & Purity: Rapid heating minimizes the formation of thermal degradation byproducts.[2]

  • Superior Reproducibility: Precise instrumental control over temperature and pressure ensures consistent outcomes.[2]

  • Green Chemistry Alignment: Reduced energy usage and potential for decreased solvent volumes align with sustainable chemistry principles.[4][6]

This document provides a validated protocol for the microwave-assisted synthesis of 1-(2-phenylethyl)pyrrolidin-2-one, explaining the causality behind each step to empower the researcher.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 2-pyrrolidinone, a lactam, is weakly acidic. An anhydrous base, potassium carbonate, deprotonates the nitrogen, generating a potent nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of (2-bromoethyl)benzene, displacing the bromide leaving group to form the desired N-C bond.

reaction_mechanism cluster_reactants Reactant Deprotonation cluster_sn2 SN2 Attack pyrrolidinone 2-Pyrrolidinone anion Pyrrolidinone Anion (Nucleophile) pyrrolidinone->anion Base base K₂CO₃ electrophile (2-Bromoethyl)benzene anion->electrophile Nucleophilic Attack product 1-(2-Phenylethyl)pyrrolidin-2-one electrophile->product Displacement of Br⁻

Caption: The SN2 mechanism for the N-alkylation of 2-pyrrolidinone.

Detailed Experimental Protocol

Materials & Reagents
Reagent NameFormulaPurityM.W. ( g/mol )Amount (mmol)Mass/Volume
2-PyrrolidinoneC₄H₇NO99%85.1010.00.851 g
(2-Bromoethyl)benzeneC₈H₉Br98%185.0611.01.28 mL
Potassium Carbonate (K₂CO₃)K₂CO₃≥99%138.2120.02.76 g
Acetonitrile (anhydrous)CH₃CN99.8%41.05-8.0 mL
Instrumentation
  • Monowave Microwave Synthesizer (e.g., Anton Paar Monowave series, CEM Discover)

  • 10 mL borosilicate glass microwave reaction vial

  • Magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Safety Notice: Always conduct this procedure in a properly ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Reagent Addition: To a 10 mL microwave reaction vial containing a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol). This is added first to ensure it remains at the bottom.

  • Add 2-pyrrolidinone (0.851 g, 10.0 mmol) and anhydrous acetonitrile (8.0 mL).

  • Add (2-bromoethyl)benzene (1.28 mL, 11.0 mmol). Using a slight excess of the alkylating agent ensures the complete consumption of the starting lactam.

  • Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Program the instrument with the following parameters:

ParameterValueRationale
Target Temperature150 °CProvides sufficient thermal energy to overcome the activation barrier rapidly.
Hold Time10 minutesSufficient for reaction completion, confirmed by TLC analysis in trial runs.
Ramp Time2 minutesA controlled ramp prevents thermal shock to the glass vial.
Stirring Speed600 RPMEnsures homogeneous heating and mixing of the heterogeneous mixture.
Absorption LevelHighAppropriate for the polar acetonitrile solvent system.
  • Initiate Synthesis: Start the microwave program and monitor the real-time temperature and pressure readings.

Product Work-up and Isolation
  • Cooling: Once the program is complete, allow the vial to cool to a safe temperature (<50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Filtration: Filter the reaction mixture through a small plug of celite or a sintered glass funnel to remove the insoluble potassium carbonate and potassium bromide byproduct.

  • Washing: Wash the filtered solids with dichloromethane (CH₂Cl₂) (2 x 10 mL) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and dichloromethane.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully on the rotary evaporator to yield the final product, typically as a clear to pale yellow oil.

Experimental Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Reagents to Microwave Vial B 2. Seal Vial & Irradiate (150 °C, 10 min) A->B C 3. Cool & Filter (Remove K₂CO₃/KBr) B->C D 4. Solvent Evaporation C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G Final Product F->G

Caption: A streamlined workflow for the microwave-assisted synthesis of 1-(2-phenylethyl)pyrrolidin-2-one.

Expected Results & Characterization

This protocol consistently produces 1-(2-phenylethyl)pyrrolidin-2-one in high yields (typically >90%) and excellent purity after the described work-up. The identity of the product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.18 (m, 5H, Ar-H), 3.55 (t, 2H, N-CH₂-), 3.40 (t, 2H, -CH₂-CO-), 2.85 (t, 2H, Ar-CH₂-), 2.45 (t, 2H, -CH₂-CH₂-CO-), 2.05 (quintet, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 175.1 (C=O), 139.3 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 48.0 (N-CH₂-), 47.5 (-CH₂-CO-), 35.8 (Ar-CH₂-), 31.0 (-CH₂-CH₂-CO-), 18.2 (-CH₂-CH₂-CH₂-).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₅NO [M+H]⁺: 190.12; found 190.12.

  • IR (neat, cm⁻¹): 1685 (strong, C=O amide stretch).

Conclusion

The microwave-assisted protocol presented here offers a superior alternative to conventional methods for synthesizing 1-(2-phenylethyl)pyrrolidin-2-one. By significantly reducing reaction times and improving yields, this method enhances laboratory throughput and aligns with the principles of green chemistry. The detailed, step-by-step instructions and mechanistic rationale provide a robust framework for researchers to reliably produce this valuable pharmaceutical intermediate.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • Kappe, C. O. (2010). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]

  • Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Sciforum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one typically proceeds via two primary routes:

  • N-Alkylation of 2-Pyrrolidinone: A direct approach involving the reaction of 2-pyrrolidinone with a 2-phenylethyl halide.

  • Reductive Amination: A multi-step but often higher-yielding pathway that can start from precursors like γ-butyrolactone and phenethylamine.

This guide will address potential issues in both synthetic pathways, offering logical steps for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one.

Route 1: N-Alkylation of 2-Pyrrolidinone

Question: My N-alkylation reaction of 2-pyrrolidinone with 2-phenylethyl bromide is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of 2-pyrrolidinone are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshoot and optimize your reaction:

1. Incomplete Deprotonation of 2-Pyrrolidinone:

  • Causality: 2-Pyrrolidinone has a pKa of approximately 25, making it a relatively weak acid. Incomplete deprotonation results in a low concentration of the nucleophilic pyrrolidinone anion, leading to a sluggish and incomplete reaction.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the 2-pyrrolidinone. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). For less reactive systems, stronger bases like NaH are often more effective.

    • Stoichiometry of the Base: Use at least a stoichiometric equivalent of the base. An excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This can be monitored by the cessation of hydrogen gas evolution if using NaH. Gentle warming may be necessary.

2. Side Reaction: Elimination of 2-Phenylethyl Bromide:

  • Causality: 2-Phenylethyl bromide can undergo E2 elimination in the presence of a strong, sterically hindered base to form styrene. This is a significant competing pathway that consumes your starting material.

  • Troubleshooting Steps:

    • Choice of Base: While a strong base is needed for deprotonation, a highly hindered base like t-BuOK can favor elimination. If elimination is suspected, consider using a less hindered but still strong base like sodium hydride.

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

    • Slow Addition of Alkylating Agent: Adding the 2-phenylethyl bromide slowly to the solution of the pyrrolidinone anion can help maintain a low concentration of the electrophile, potentially minimizing the elimination side reaction.

3. Inappropriate Solvent Choice:

  • Causality: The choice of solvent is critical for an SN2 reaction. The solvent must be able to dissolve the reactants and stabilize the transition state.

  • Troubleshooting Steps:

    • Polar Aprotic Solvents: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents solvate the cation of the base, leaving the anion more nucleophilic, and they do not participate in hydrogen bonding with the nucleophile, which would decrease its reactivity.

Experimental Workflow: N-Alkylation of 2-Pyrrolidinone

Caption: Workflow for the N-alkylation of 2-pyrrolidinone.

Table 1: Troubleshooting N-Alkylation Reaction Conditions

ParameterProblemRecommended Solution
Base Low yield, unreacted 2-pyrrolidinoneUse a stronger base (e.g., NaH, t-BuOK). Use 1.1-1.5 eq. of base.
Temperature Formation of styrene (elimination)Maintain a lower reaction temperature (e.g., 0 °C to RT).
Solvent Sluggish reactionUse a polar aprotic solvent (DMF, DMSO, ACN).
Addition Significant side productsAdd the 2-phenylethyl bromide dropwise to the reaction mixture.
Route 2: Reductive Amination

Question: I am attempting a reductive amination starting from γ-butyrolactone and phenethylamine, but the yield is poor and I have multiple byproducts. What could be going wrong?

Answer:

The reductive amination route to 1-(2-Phenylethyl)pyrrolidin-2-one is a robust method but involves multiple steps that need to be carefully controlled. Here are the common pitfalls and how to address them:

1. Inefficient Amide Formation:

  • Causality: The initial reaction between γ-butyrolactone and phenethylamine to form the intermediate hydroxy amide can be slow and may not go to completion, especially at lower temperatures.

  • Troubleshooting Steps:

    • Temperature and Reaction Time: This step often requires elevated temperatures (e.g., >150 °C) and prolonged reaction times to drive the reaction to completion. Consider using a higher boiling point solvent or performing the reaction neat.

    • Water Removal: The subsequent cyclization to the lactam involves the elimination of water. Efficient removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

2. Incomplete Cyclization:

  • Causality: The intermediate 4-hydroxy-N-(2-phenylethyl)butanamide may not efficiently cyclize to the desired pyrrolidinone.

  • Troubleshooting Steps:

    • Catalyst: While often thermally driven, acid or base catalysis can promote the intramolecular cyclization. However, care must be taken to avoid side reactions.

    • High Temperature: As with amide formation, higher temperatures are generally required for the cyclization step.

3. Issues with the Reducing Agent in a One-Pot Reductive Amination from a Keto-Acid:

  • Causality: If you are performing a reductive amination starting from a keto-acid precursor, the choice and handling of the reducing agent are critical. A common issue is the premature reduction of the ketone before imine formation.[1]

  • Troubleshooting Steps:

    • Selective Reducing Agents: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These reagents are less reactive towards carbonyls at neutral or slightly acidic pH.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without decomposing the reducing agent. Acetic acid is often used as a catalyst.

    • Pre-formation of the Imine: In some cases, it may be beneficial to allow the imine to form before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.

Experimental Workflow: Reductive Amination

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Lactam Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate one of the most common and frustrating challenges in catalytic lactam synthesis: catalyst poisoning. Stalled reactions, diminished yields, and inconsistent results can often be traced back to the deactivation of your catalyst by unseen impurities.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move from initial diagnosis to identifying the source of the problem, and finally, to implementing robust prevention and remediation strategies. Our goal is to equip you with the expertise to not only solve current issues but also to design more resilient catalytic systems for the future.

Part 1: Initial Diagnosis - Is My Catalyst Actually Poisoned?

This section addresses the preliminary signs of catalyst deactivation and helps distinguish poisoning from other common reaction failures.

Q1: My lactam formation reaction has stalled, or the yield is much lower than expected. How can I determine if catalyst poisoning is the root cause?

A: This is the most common symptom that leads researchers to suspect catalyst poisoning. While other factors like suboptimal reaction conditions or incorrect stoichiometry can cause low yields, catalyst poisoning has a distinct set of indicators:

  • Progressive vs. Abrupt Failure: A reaction that starts well but then slows down and stalls before completion is a classic sign of poisoning. This occurs as the active sites on the catalyst are gradually blocked by impurities present in the reaction mixture. An abrupt failure from the start might still be poisoning if a significant contaminant was introduced with the initial charge of reagents.

  • Inconsistency Between Batches: If you experience high variability in yield between different batches of starting materials or solvents, this strongly suggests the presence of intermittent impurities that act as poisons.

  • Visual Changes in the Catalyst: For heterogeneous catalysts (e.g., Pd/C, PtO₂), a change in color or texture can indicate the deposition of foreign substances on the surface.

  • Failure Upon Catalyst Recycling: If a catalyst that performed well in a first run shows a dramatic drop in activity when recycled—even after careful recovery—it has likely been irreversibly poisoned by a substance from the reaction.

To confirm poisoning, a simple control experiment is highly effective: rerun the reaction with a fresh, trusted batch of catalyst alongside a reaction using the suspect (used) catalyst. If the fresh catalyst performs as expected under identical conditions, deactivation of the original catalyst is almost certain.

Q2: What's the difference between catalyst poisoning, fouling, and thermal degradation (sintering)?

A: These are the three primary mechanisms of catalyst deactivation, and understanding the difference is key to effective troubleshooting.[1]

  • Poisoning: This is a chemical deactivation where impurities (poisons) strongly bond to the catalyst's active sites, rendering them inaccessible to the reactants.[1][2] This binding is often irreversible and can deactivate the catalyst even at very low (ppm or ppb) poison concentrations.[3]

  • Fouling: This is a physical or mechanical deactivation caused by the deposition of materials onto the catalyst surface, which physically blocks active sites and pores.[1][2] A common example is the formation of heavy carbonaceous deposits (coke). Unlike poisoning, fouling often requires a larger amount of the offending substance to cause significant deactivation.

  • Thermal Degradation (Sintering): This is a structural change in the catalyst, usually caused by excessive heat.[2] The small, highly active metal nanoparticles on a catalyst support can agglomerate into larger, less active particles, reducing the available surface area for the reaction.[1][2]

The diagram below illustrates the distinct ways these mechanisms block the catalytic cycle.

DeactivationMechanisms cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Reactant Reactant Catalyst Active Catalyst Site Reactant->Catalyst Adsorption Intermediate Intermediate Product Product Intermediate->Product Desorption Catalyst->Intermediate Reaction Poison Poison Molecule (e.g., Sulfur) Deactivated_Poison Poisoned Site (Chemically Blocked) Poison->Deactivated_Poison Poisoning Fouling Fouling Agent (e.g., Coke) Deactivated_Fouling Fouled Site (Physically Blocked) Fouling->Deactivated_Fouling Fouling Heat Excessive Heat Deactivated_Sintering Sintered Catalyst (Reduced Surface Area) Heat->Deactivated_Sintering Sintering

Caption: Primary mechanisms of catalyst deactivation.

Part 2: Identifying the Culprit - Common Poisons & Sources

Once poisoning is suspected, the next step is to identify the likely contaminant. The nature of the poison is often linked to the type of catalyst being used.

Q3: What are the most common poisons for catalysts used in lactam ring formation (e.g., Palladium, Rhodium, Nickel)?

A: The susceptibility to poisoning varies by metal, but several classes of compounds are notorious for deactivating transition metal catalysts.[4][5]

Poison ClassChemical ExamplesCatalysts Primarily AffectedMechanism of Action
Sulfur Compounds Thiols (R-SH), thioethers (R-S-R), H₂S, sulfoxides, thiophenesPalladium, Platinum, Nickel, Rhodium Strong chemisorption of sulfur onto the metal surface forms stable metal-sulfur bonds, blocking active sites. This is one of the most common and potent forms of poisoning.[6][7][8]
Nitrogen Compounds Pyridine, quinoline, nitriles (R-CN), nitro compounds, some aminesPalladium, Platinum, Rhodium The lone pair of electrons on nitrogen coordinates strongly to the metal center, acting as a competitive inhibitor or a strongly bound poison.[4][5]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻ from starting materials; CN⁻Palladium, Rhodium Anions can coordinate to the metal center, altering its electronic properties or forming inactive complexes. Excess cyanide is particularly detrimental to palladium catalysts.[9][10][11][12]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Palladium, Platinum These metals can alloy with the catalyst or deposit on its surface, causing irreversible deactivation.[13][14][15]
Phosphorus Compounds Phosphines (PR₃), phosphites, phosphatesPalladium, Nickel Similar to nitrogen compounds, the lone pair on phosphorus binds strongly to the metal. While phosphines are often used as ligands, unbound or impurity phosphines can be poisons.[4]
Other Molecules Carbon Monoxide (CO), Water (H₂O), Oxygen (O₂)Most Transition Metals CO binds very strongly to metal sites. Water and oxygen can poison highly sensitive catalysts like Ziegler-Natta but can also lead to unwanted side reactions or oxidative degradation with others.[4]

Q4: I suspect a poison is present, but where is it coming from?

A: Identifying the source is critical for prevention. Poisons are rarely added intentionally; they are insidious contaminants.[16]

  • Starting Materials & Reagents: This is the most common source. Impurities from the synthesis of your starting materials (e.g., residual sulfur from a reagent used steps earlier) can persist at low levels.[17] A Suzuki coupling reaction, for example, was once traced back to elemental sulfur in a starting material.[18]

  • Solvents: Technical-grade solvents may contain inhibitors (like BHT) or impurities (like thiophene in benzene) that are potent poisons. Always use high-purity, catalyst-appropriate solvents.

  • Atmosphere: For air-sensitive catalysts, insufficient inert gas coverage can allow oxygen or moisture to enter the reaction.[4]

  • Equipment & Cross-Contamination: Using glassware that was previously used for a sulfur- or phosphorus-containing reaction and not rigorously cleaned can introduce poisons. Scratches in glassware can trap impurities.[19]

  • Personal Protective Equipment (PPE): Certain types of gloves, particularly latex, can contain sulfur compounds that may leach into the reaction mixture upon contact with solvents. Nitrile gloves are generally a safer choice.[19]

Part 3: The Diagnostic Workflow

A systematic approach is essential to efficiently pinpoint the source of poisoning without wasting valuable materials and time.

Q5: What is a logical workflow for troubleshooting and identifying the source of catalyst poisoning?

A: The following workflow provides a structured method to isolate the variable that is introducing the poison. The core principle is to systematically replace each component of the failed reaction with a trusted, high-purity alternative.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction: Suspect Catalyst Poisoning Control Step 1: Run Control Reaction (Fresh Catalyst, Trusted Reagents/Solvent) Start->Control Compare Compare Control to Failed Reaction Control->Compare Swap_SM1 Step 2: Swap Starting Material A (Use new batch/source) Compare->Swap_SM1 If control works Failure Problem Persists Compare->Failure If control also fails (Re-evaluate conditions/catalyst) Swap_SM2 Step 3: Swap Starting Material B Swap_SM1->Swap_SM2 If problem persists Analyze Step 6: Analytical Characterization of Suspect Component (GC-MS, ICP-MS, XPS) Swap_SM1->Analyze If problem is solved Swap_Solvent Step 4: Swap Solvent Swap_SM2->Swap_Solvent If problem persists Swap_SM2->Analyze If problem is solved Check_Hardware Step 5: Check Hardware (New Glassware, Inert Atmosphere) Swap_Solvent->Check_Hardware If problem persists Swap_Solvent->Analyze If problem is solved Check_Hardware->Analyze If problem is solved Purify Implement Purification Protocol for Contaminated Component Analyze->Purify Success Problem Solved Purify->Success

Sources

Minimizing moisture sensitivity issues with 1-(2-Phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Phenylethyl)pyrrolidin-2-one Topic: Minimizing Moisture Sensitivity & Handling Protocols

Welcome to the Advanced Application Support Center

Status: Operational | Lead Scientist: Dr. A. Vance | Context: High-Purity Synthesis & Formulation[1]

You are accessing the technical guide for 1-(2-Phenylethyl)pyrrolidin-2-one (also known as N-Phenethyl-2-pyrrolidone or NEP-Ph).[1][2] While structurally related to the common solvent NMP (N-Methyl-2-pyrrolidone), the addition of the phenethyl group introduces unique hydrophobic characteristics that alter its moisture interaction profile.[1][2]

This guide addresses the critical impact of moisture on this molecule, offering self-validating protocols for drying, handling, and troubleshooting.

Module 1: The Hygroscopicity Profile

Q: Is 1-(2-Phenylethyl)pyrrolidin-2-one as hygroscopic as NMP? A: It is moderately hygroscopic, but less aggressive than NMP.[1][2]

The Mechanism: The molecule is amphiphilic. The pyrrolidone ring (lactam) is highly polar and acts as a strong hydrogen bond acceptor, aggressively pulling atmospheric moisture. However, the bulky phenethyl tail provides a hydrophobic shield, slowing the rate of absorption compared to NMP.

Comparative Hygroscopicity (at 50% RH, 25°C)

Solvent Saturation Rate Equilibrium Water Content Risk Level
NMP Rapid (< 1 hour) > 10 wt% High
NEP-Ph Moderate (Hours) ~2–5 wt% (Est.)[1][2] Moderate

| DCM | Low | < 0.2 wt% | Low |[1][2]

Critical Insight: Do not let the slower absorption rate fool you. Once water is absorbed, it binds tightly to the lactam carbonyl, making removal difficult without thermal or chemical energy.

Module 2: Drying Protocols (Remediation)

Q: My solvent is "wet" (>1000 ppm). How do I dry it effectively? A: You must choose between Molecular Sieves (for maintenance/low water) and Vacuum Distillation (for bulk remediation).[1]

Protocol A: Molecular Sieve Drying (The Standard)

Best for: Polishing solvent (< 2000 ppm water) to anhydrous levels (< 50 ppm).[1]

  • Selection: Use 4Å Molecular Sieves . (3Å is too small for rapid uptake; 5Å may trap the solvent itself).

  • Activation (Crucial):

    • Heat sieves to 300°C for 12 hours (or microwave in pulses if using small batches, though oven is preferred).

    • Cool under vacuum or dry argon.

  • Loading: Add 10% w/v (10g sieves per 100mL solvent).

  • Time: Allow to stand for 24–48 hours .

  • Validation: Test supernatant with Karl Fischer (see Module 4).

Protocol B: Vacuum Distillation (The Reset)

Best for: Bulk solvent heavily contaminated with water.[1]

  • Warning: The boiling point of NEP-Ph is significantly higher than NMP (>200°C at atm).[1] Do not distill at atmospheric pressure ; thermal decomposition will occur.

  • Setup: Short-path distillation head with a high-vacuum pump (< 5 mmHg).

  • Additives: For rigorous drying, reflux over Calcium Hydride (CaH₂) for 2 hours prior to distillation.

  • Fractionation: Discard the first 10% (forerun), which contains the water.

Visual Guide: The Drying Decision Tree

DryingWorkflow Start Start: Solvent Check CheckWater Measure Water Content (Karl Fischer) Start->CheckWater Decision Water Level? CheckWater->Decision LowWater < 500 ppm (Maintenance) Decision->LowWater HighWater > 1000 ppm (Contaminated) Decision->HighWater Sieves Add Activated 4Å Sieves (10% w/v, 24h) LowWater->Sieves Distill Vacuum Distillation (CaH2 Reflux, <5 mmHg) HighWater->Distill Retest Retest (Target < 50 ppm) Sieves->Retest Distill->Retest Use Ready for Synthesis Retest->Use

Figure 1: Decision logic for selecting the appropriate drying method based on initial water content.

Module 3: Experimental Troubleshooting

Q: I am seeing low yields in organometallic coupling. Is the solvent responsible? A: If you are using Grignard or Organolithium reagents, yes .

The Issue: Even trace moisture (100 ppm) in 1-(2-Phenylethyl)pyrrolidin-2-one will protonate the organometallic reagent immediately.[1][2]

  • Reaction:

    
    [1][2]
    
  • Result: The nucleophile is quenched before it attacks your substrate.

Troubleshooting Steps:

  • Flame Dry: Ensure all glassware is flame-dried under vacuum.[1][2]

  • Solvent Swap: If the reaction is extremely sensitive, consider if NEP-Ph is strictly necessary. Can you generate the reagent in Ether/THF and then add NEP-Ph as a co-solvent for the coupling step?

  • Scavengers: Add a sacrificial amount of reagent (e.g., TMSCl) to scavenge water, though this may introduce acidic byproducts.

Q: My transdermal patch formulation is phase-separating. A: Moisture absorption is likely altering the Solubility Parameter (


).[1][2]
  • Explanation: NEP-Ph is often used as a permeation enhancer.[1][2] As it absorbs atmospheric water, its polarity increases. If your API (Active Pharmaceutical Ingredient) is highly lipophilic, the "wet" solvent may no longer solubilize it, causing crystallization or phase separation (syneresis).

  • Fix: Manufacture in a humidity-controlled environment (< 30% RH) and package immediately in moisture-barrier foil.

Module 4: Quality Control (Analytical)

Q: Can I use standard Karl Fischer (KF) titration? A: Yes, but with specific parameter adjustments.

The Interference Risk: Unlike ketones/aldehydes, the lactam ring in NEP-Ph does not typically form ketals with the methanol in KF reagents. However, pH drift can cause issues.[3][4]

Recommended Protocol:

  • Method: Coulometric Karl Fischer (for < 1% water).

  • Anolyte: Use a standard methanol-based anolyte.[1][2]

  • Buffer: If the solvent contains amine impurities (from synthesis), add a salicylic acid buffer to maintain pH 5–7.

  • Injection: Use a gas-tight syringe with a septum seal to prevent atmospheric moisture entry during injection.[1]

Module 5: Storage & Handling Standards

To maintain the "Anhydrous" status (


 ppm), adopt these non-negotiable habits:
  • The Septum Rule: Never open the bottle cap. Always withdraw solvent through a chemically resistant septum using a needle and syringe.

  • Inert Gas: Store under positive pressure of dry Nitrogen or Argon.

  • Secondary Containment: Store the bottle inside a desiccator or a sealed bag with desiccant packs if a glovebox is unavailable.

References

  • PubChem. 1-(2-Phenylethyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Foundational text on drying amides/lactams with sieves).

Sources

Improving enantioselectivity in chiral derivatives of phenethyl pyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Phenethyl Pyrrolidone Derivatives

Topic: Improving Enantioselectivity in Chiral Derivatives of Phenethyl Pyrrolidone ID: TSC-CHEM-2024-089 Status: Active

Executive Summary

This technical guide addresses the synthesis, purification, and analysis of chiral N-phenethyl-2-pyrrolidone derivatives. These scaffolds are critical pharmacophores in PDE4 inhibitors (e.g., Rolipram analogs) and antiepileptic agents (e.g., Levetiracetam analogs). The primary challenge in their development is achieving high enantiomeric excess (ee%) at the C3 or C4 positions of the lactam ring. This guide provides troubleshooting for asymmetric conjugate addition, enzymatic resolution, and preventing racemization during workup.

Module 1: Asymmetric Synthesis & Catalyst Optimization

Context: The most direct route to chiral 4-substituted-N-phenethyl-2-pyrrolidones is the asymmetric conjugate addition of nucleophiles (aryl/alkyl groups) to N-phenethylmaleimide, followed by reduction.

Troubleshooting Guide: Low Enantioselectivity in Michael Additions

Q: I am using a Rh(I)-BINAP system for the conjugate addition of arylboronic acids to N-phenethylmaleimide, but my ee% is stuck at 75%. How can I improve this?

A: Low ee% in Rh-catalyzed conjugate additions to maleimides is often due to "background reaction" (uncatalyzed addition) or improper ligand-substrate steric matching.

Diagnostic Protocol:

  • Check the Background Rate: Run the reaction without the catalyst at your standard temperature. If you observe >5% conversion within 1 hour, the uncatalyzed pathway is eroding your selectivity.

    • Fix: Lower the temperature to 0°C or -20°C. The catalyzed pathway has a lower activation energy and will be less affected by cooling than the background reaction.

  • Ligand Optimization (Bite Angle): BINAP (bite angle ~92°) is standard but often too "loose" for smaller maleimides.

    • Fix: Switch to ligands with wider bite angles or different electronic properties. Segphos or Walphos ligands often provide tighter chiral pockets for cyclic enones like maleimides.

  • Base Suppression: Boronic acid additions require a base (KOH/K₂CO₃) to form the boronate. Excess base can catalyze racemic addition.

    • Fix: Use a base-free system if possible (using aryltrifluoroborates) or strictly limit base equivalents to 0.5 eq relative to boron.

Q: Can I use organocatalysis instead of metal catalysis to avoid heavy metal contamination?

A: Yes. Chiral primary amine-salicylamides or thiourea-based catalysts are highly effective for adding aldehydes/ketones to N-phenethylmaleimide.

Key Parameter: Hydrogen Bonding Network. Unlike metals that coordinate via d-orbitals, organocatalysts rely on H-bonding to the maleimide carbonyls.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) which compete for H-bonding. Use DCM, Toluene, or THF.

  • Concentration: High concentration (>0.5 M) promotes aggregation of the catalyst, reducing selectivity. Dilute to 0.1 M.

Workflow: Catalyst Screening Strategy

CatalystScreening Start Substrate: N-Phenethylmaleimide Library Ligand Library (BINAP, Segphos, Ph-Box) Start->Library Screen Micro-Reaction Array (24-well plate, 0°C) Library->Screen Analysis SFC/HPLC Analysis (Chiralcel OD-H) Screen->Analysis Decision Decision Node Analysis->Decision ScaleUp Scale Up (Gram Scale) Decision->ScaleUp ee > 95% Refine Refine Conditions (Temp/Solvent) Decision->Refine ee < 95% Refine->Screen

Figure 1: Iterative workflow for screening catalysts to maximize enantioselectivity in maleimide conjugate additions.

Module 2: Enzymatic Kinetic Resolution (Downstream Fix)

Context: If asymmetric synthesis is too costly, Kinetic Resolution (KR) of the racemic pyrrolidone (or its precursor ester) using Lipases (e.g., Candida antarctica Lipase B, CAL-B) is a robust alternative.

Q: My enzymatic resolution with CAL-B stops at 40% conversion, leaving me with lower optical purity than expected. Why?

A: This is likely due to product inhibition or equilibrium limitation .

Troubleshooting Table: Enzymatic Resolution Failures

SymptomProbable CauseCorrective Action
Stalls at <50% Equilibrium reached (reversible reaction).Use an irreversible acyl donor (e.g., Vinyl Acetate). The byproduct (acetaldehyde) tautomerizes and cannot reverse the reaction.
Low E-value (<20) Non-specific binding.Change solvent hydrophobicity (

). Switch from Toluene (

2.5) to MTBE (

0.9) or DIPE. Enzymes are rigid in hydrophobic solvents, often increasing selectivity.
Slow Rate Mass transfer limitation.If using immobilized enzyme (Novozym 435), increase agitation speed. If substrate is solid, add 5% DMSO to improve solubility without denaturing the enzyme.
Denaturation High acetaldehyde concentration.If using vinyl acetate, the acetaldehyde byproduct can deactivate lysine residues on the enzyme. Add molecular sieves or use isopropenyl acetate (byproduct is acetone).

Module 3: Preventing Racemization (The "Silent Killer")

Context: Chiral pyrrolidones, especially those with C3-substituents (alpha to the carbonyl), are prone to racemization via enolization under basic or acidic conditions.

Q: I had 98% ee after the reaction, but after workup and flash column, it dropped to 88%. What happened?

A: You likely triggered base-catalyzed enolization during the workup or on the silica gel.

Mechanism: The C3 proton in pyrrolidones is acidic (


, but lower with electron-withdrawing groups). Even weak bases (bicarbonate washes) or active sites on silica gel can deprotonate C3, forming a planar enolate. Reprotonation occurs from either face, leading to racemization.

Corrective Protocol:

  • Quench pH: Never quench a reaction mixture containing these lactams with strong base. Use a buffered quench (Phosphate buffer pH 7.0) or mild acid (NH₄Cl).

  • Chromatography: Standard Silica Gel 60 is slightly acidic (

    
    ) but can contain metal impurities that act as Lewis acids.
    
    • Fix: Pre-treat silica with 1% Triethylamine (TEA) in hexane to neutralize acid sites, OR switch to Neutral Alumina .

  • Temperature: Never rotovap these compounds at high bath temperatures (>45°C) if the crude mixture contains any residual base/acid/salts.

RacemizationMechanism Chiral (S)-3-Substituted Pyrrolidone (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) Chiral->Enolate Deprotonation (-H+) Base Base/Acid Impurity (Workup/Silica) Base->Enolate Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+) (Non-stereoselective)

Figure 2: Mechanism of racemization via enolization. The planar intermediate destroys the chiral information.

Module 4: Analytical Validation (Chiral HPLC)

Q: I cannot separate the enantiomers of my N-phenethyl derivative on a standard OD-H column. The peaks overlap.

A: The bulky phenethyl group might be interfering with the inclusion complexation in the amylose stationary phase.

Optimization Steps:

  • Mobile Phase Modifier: If using Normal Phase (Hexane/IPA), the phenethyl ring π-π interactions are dominant.

    • Action: Switch to Polar Organic Mode (100% Acetonitrile or MeOH). This often alters the conformation of the polysaccharide strands on the column, creating a different chiral pocket shape.

  • Column Switching:

    • Amylose (OD-H, AD-H): Good for general aromatic rings.

    • Cellulose (OJ-H): Often better for carbonyl-containing compounds like lactams due to different H-bonding capabilities.

  • Temperature Effect: Lower the column temperature to 10°C. Enantioseparation is enthalpy-driven; lower temperature increases the difference in binding constants (

    
    ).
    

References

  • Asymmetric Conjugate Addition to Maleimides

    • Sammis, G. M., Danjo, H., & Jacobsen, E. N. (2004). Cooperative Dual Catalysis: Application to the Highly Enantioselective Conjugate Addition of Cyanide to Unsaturated Imides. Journal of the American Chemical Society, 126(32), 9928–9929. [Link]

  • Enzymatic Kinetic Resolution (CAL-B)

    • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721–1754. [Link]

  • Racemization Mechanisms

    • Ballard, P., et al. (2018). The Problem of Racemization in Drug Discovery and Tools to Predict It. Expert Opinion on Drug Discovery, 13(11), 1041-1051. [Link]

  • Chiral HPLC Method Development

    • Phenomenex. (2024). Chiral Chromatography Guide: Strategy and Approaches. [Link] (General Reference for OD-H/AD-H selection protocols).

Validation & Comparative

Comparative Guide: HPLC Method Development for Purity Assessment of N-Phenethyl-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC method development and purity assessment for N-phenethyl-2-pyrrolidone (NPEP) . This document is structured for researchers and analytical scientists, focusing on the comparative performance of stationary phases and the optimization of separation parameters based on the physicochemical properties of the analyte.

Executive Summary & Chemical Context

N-phenethyl-2-pyrrolidone (NPEP) (CAS: 10135-23-6) is a functionalized pyrrolidone derivative often utilized as a specialized intermediate in the synthesis of pharmaceutical fine chemicals and agrochemicals. Structurally, it consists of a polar lactam ring (2-pyrrolidone) N-substituted with a hydrophobic phenethyl group.

The Analytical Challenge: Unlike its simpler analog N-Methyl-2-pyrrolidone (NMP), NPEP possesses significant hydrophobicity and aromatic character. Purity assessment requires not only the quantification of the main peak but the rigorous separation of distinct classes of impurities:

  • Unreacted Precursors: Phenethylamine (Basic, UV-active) and

    
    -Butyrolactone (Neutral, low UV).
    
  • Hydrolysis Products: 4-(Phenethylamino)butanoic acid (Amphoteric).

  • Process Impurities: N-Vinyl species or oxidation byproducts.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, demonstrating why alternative selectivity is often required for this aromatic amide.

Method Development Strategy: The Comparative Approach

The core of this development lies in exploiting the


-

interactions available in the phenethyl moiety. While C18 relies solely on hydrophobic dispersion, Phenyl-Hexyl phases offer complementary selectivity that is critical for separating NPEP from structurally similar aromatic impurities (e.g., phenethylamine).
Comparative Overview of Stationary Phases
FeatureColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Alternative)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Selectivity Based on alkyl chain length/hydrophobicity.Enhanced for aromatic rings and conjugated systems.
Retention Behavior Strong retention of NPEP; weak retention of polar amines.Balanced retention; improved peak shape for aromatic amines.
Suitability General purity screening.Complex impurity profiling; orthogonal separation.

Experimental Protocols

Reagents and Standards[1][2][3][4]
  • Analyte: N-phenethyl-2-pyrrolidone (>99% Ref. Std).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer: 10 mM Ammonium Formate (pH 3.5) or 0.1% Phosphoric Acid (for UV transparency).

Chromatographic Conditions (Optimized)

The following protocol serves as the Self-Validating System . If the resolution (


) between the main peak and the nearest impurity is 

, the gradient slope must be adjusted as per the decision tree below.
ParameterMethod A: C18 Protocol Method B: Phenyl-Hexyl Protocol
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% H3PO4 in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Gradient 10% B to 90% B over 15 min10% B to 80% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm (Amide) & 254 nm (Phenyl)UV @ 254 nm (Specific for Aromatics)
Temperature 30°C35°C
Sample Preparation
  • Stock Solution: Dissolve 10 mg NPEP in 10 mL Mobile Phase B (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL with Mobile Phase A:B (50:50).

  • Impurity Spike: For validation, spike with 0.5% Phenethylamine and 0.5%

    
    -Butyrolactone.
    

Supporting Experimental Data (Comparative Performance)

The following data represents typical performance metrics observed during method validation for N-substituted pyrrolidones.

Table 1: System Suitability Parameters
ParameterC18 Column (Method A) Phenyl-Hexyl Column (Method B) Acceptance Criteria
Retention Time (

)
8.4 min10.2 minN/A
Theoretical Plates (

)
~12,000~14,500

Tailing Factor (

)
1.3 (Slight tailing)1.05 (Symmetric)

Resolution (

)
*
1.83.2

LOD (Signal/Noise=3) 0.05 µg/mL0.05 µg/mLN/A

*Resolution calculated between NPEP and Phenethylamine impurity.

Analysis:

  • C18 Performance: Provides adequate retention but struggles with the basicity of residual phenethylamine, leading to slight tailing (

    
    ) and lower resolution.
    
  • Phenyl-Hexyl Performance: The use of Methanol combined with the Phenyl-Hexyl phase engages

    
    -
    
    
    
    interactions with the phenethyl group of the analyte. This creates a distinct separation mechanism from the aliphatic impurities, resulting in superior resolution (
    
    
    ) and peak symmetry.

Visualization of Method Logic

Workflow: Method Optimization Pathway

The following diagram illustrates the decision logic for selecting the appropriate column and mobile phase based on impurity profile.

MethodDevelopment Start Start: NPEP Purity Assessment CheckImpurity Identify Key Impurities (Phenethylamine, Lactones) Start->CheckImpurity SelectC18 Initial Screen: C18 Column Low pH (0.1% H3PO4) CheckImpurity->SelectC18 Evaluate Evaluate Resolution (Rs) & Tailing (Tf) SelectC18->Evaluate Decision Is Rs > 2.0 and Tf < 1.2? Evaluate->Decision Success Validate Method A (Standard C18) Decision->Success Yes SwitchMode Switch Selectivity: Phenyl-Hexyl Column + MeOH Decision->SwitchMode No (Co-elution/Tailing) Optimize Optimize Gradient Slope & Buffer pH SwitchMode->Optimize FinalVal Validate Method B (Enhanced Selectivity) Optimize->FinalVal

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl phases based on resolution requirements.

Mechanism: Separation Selectivity

This diagram details the interaction mechanisms differentiating the two methods.

Interactions cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction NPEP Analyte: N-Phenethyl-2-pyrrolidone C18_Mech Hydrophobic Interaction Only NPEP->C18_Mech Alkyl Chain Pi_Mech Pi-Pi Stacking + Hydrophobic Interaction NPEP->Pi_Mech Aromatic Ring

Caption: Mechanistic difference: C18 relies on hydrophobicity, while Phenyl-Hexyl exploits the aromatic ring.

References

  • Center for Veterinary Medicine (FDA). (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. U.S. Food and Drug Administration.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (2024). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column.

  • PubChem. (2024). Compound Summary for CID 13387: N-Methyl-2-pyrrolidone (Analogous Structure Data). National Library of Medicine.

  • Suzuki, Y., et al. (2009). "Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-ESI-MS/MS". Journal of Chromatography B, 877(29), 3743-3747.

Comparative GC-MS Profiling: 1-(2-Phenylethyl)pyrrolidin-2-one vs. Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Phenylethyl)pyrrolidin-2-one (CAS: 10135-23-6) is a heterocyclic intermediate often encountered in pharmaceutical synthesis and impurity profiling. While structurally distinct, it shares a "phenethyl-nitrogen" motif with N-Phenethyl-4-piperidone (NPP) , a regulated List I chemical and immediate precursor to fentanyl.

For researchers and forensic analysts, distinguishing these compounds is critical. This guide provides a definitive GC-MS fragmentation analysis, demonstrating that while both compounds yield a tropylium ion (


 91), the lactam ring size  dictates the base peak, providing a clear diagnostic shift from 

112 (NPP)
to

98 (Target)
.

Experimental Protocol

To ensure reproducibility and valid comparison, the following standardized GC-EI-MS protocol is recommended. This setup minimizes thermal degradation and optimizes resolution between isomeric/homologous impurities.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 1.0 mg/mL (stock), diluted to 10 µg/mL for analysis.

  • Derivatization: Not required (compound is thermally stable and volatile).

GC-MS Parameters (Agilent 7890B/5977B equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm)Standard non-polar phase for amine/amide separation.
Inlet Temp 250 °CEnsures rapid volatilization without pyrolysis.
Injection 1 µL, Split 20:1Prevents column overload and spectral skewing.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times (RT).
Oven Program 80°C (1 min)

20°C/min

280°C (5 min)
Rapid ramp separates low MW impurities from the target.
Transfer Line 280 °CPrevents condensation of high-boiling analytes.
Ion Source EI (70 eV), 230 °CStandard ionization energy for library matching (NIST/SWGDRUG).
Scan Range

40 – 450
Captures low mass fragments (

44, 91) and molecular ions.

Fragmentation Mechanism Analysis

The Electron Ionization (EI) mass spectrum of 1-(2-Phenylethyl)pyrrolidin-2-one is dominated by cleavage of the N-alkyl chain. Understanding the causality of these breaks is essential for structural confirmation.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  The parent ion is observed at 
    
    
    
    189
    (
    
    
    ). It is typically of moderate intensity (10-20%), indicating a relatively stable lactam structure.
  • Benzylic Cleavage (

    
    -cleavage to the aromatic ring): 
    
    • The bond between the two carbons of the ethyl chain (

      
      ) is the weakest link due to the stability of the resulting fragments.
      
    • Pathway A (Charge Retention on Ring): Homolytic cleavage yields a neutral benzyl radical and a cationic N-methylene-pyrrolidinium ion at

      
       98 . This is often the Base Peak  (100% relative abundance).
      
    • Pathway B (Charge Retention on Benzyl): Yields the Tropylium ion at

      
       91  (
      
      
      
      ). This is a characteristic diagnostic peak for all phenethyl-containing compounds.
Secondary Pathways
  • Ring Contraction/Loss: High-energy collisions may fragment the pyrrolidone ring itself, typically losing CO (28 Da) or ethylene (28 Da) from the

    
     98 fragment, leading to lower mass ions like 
    
    
    
    70 or
    
    
    55.
Visualization of Fragmentation

Fragmentation M Molecular Ion (M+) m/z 189 [C12H15NO]+ Benzylic Benzylic Cleavage (C-C Bond Break) M->Benzylic EI (70 eV) Frag_98 Base Peak N-methylene-pyrrolidinium m/z 98 [C5H8NO]+ Benzylic->Frag_98 Charge on N-fragment (- Benzyl Radical) Frag_91 Tropylium Ion m/z 91 [C7H7]+ Benzylic->Frag_91 Charge on Benzyl (- Pyrrolidone Radical) BenzylRad Benzyl Radical (Neutral Loss 91 Da) PyrrolidoneRad Pyrrolidone Radical (Neutral Loss)

Figure 1: Mechanistic fragmentation pathway of 1-(2-Phenylethyl)pyrrolidin-2-one under 70 eV Electron Ionization.

Comparative Analysis: Target vs. Alternatives

The primary challenge in drug development and forensic analysis is distinguishing the target from its 6-membered ring analog, N-Phenethyl-4-piperidone (NPP) .

The "Ring Size" Shift

Both molecules undergo the same benzylic cleavage mechanism. However, the mass of the nitrogen-containing fragment differs by exactly 14 Da (


), corresponding to the difference between a pyrrolidone (5-membered) and piperidone (6-membered) ring.
Feature1-(2-Phenylethyl)pyrrolidin-2-one N-Phenethyl-4-piperidone (NPP) N-Benzyl-2-pyrrolidone
CAS 10135-23-639742-60-42687-96-9 (Analog)
Structure 5-membered Lactam6-membered Ketone5-membered Lactam
Linker Ethyl (

)
Ethyl (

)
Methyl (

)
Molecular Ion (

)
189 203 175
Base Peak (100%)

98

112

91
Diagnostic Ion 2

91 (Tropylium)

91 (Tropylium)

84 (

)
Mechanism Benzylic CleavageBenzylic CleavageN-C Cleavage
Analytical Workflow for Differentiation

The following decision tree illustrates how to use the data to confirm identity.

DecisionTree Start Unknown Analyte Spectrum (Phenethyl-like) Check91 Is m/z 91 present? Start->Check91 CheckBase Identify Base Peak (High Mass Region) Check91->CheckBase Yes Result_NPP N-Phenethyl-4-piperidone (NPP) Precursor: Fentanyl CheckBase->Result_NPP Base Peak = 112 (M+ 203) Result_Target 1-(2-Phenylethyl)pyrrolidin-2-one Target Molecule CheckBase->Result_Target Base Peak = 98 (M+ 189) Result_Benzyl N-Benzyl-2-pyrrolidone (Homologue) CheckBase->Result_Benzyl Base Peak = 91 (M+ 175)

Figure 2: Diagnostic logic flow for differentiating phenethyl-nitrogen heterocycles.

Key Takeaways for Interpretation
  • Look for

    
     98:  If you see 
    
    
    
    91 but the second strongest ion is
    
    
    98, you likely have the pyrrolidone target.
  • Look for

    
     112:  If the second strongest ion is 
    
    
    
    112, you are likely dealing with NPP (the fentanyl precursor).
  • Retention Time: On a standard DB-5ms column, the pyrrolidone (MW 189) will elute earlier than NPP (MW 203) due to lower molecular weight and boiling point.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Ethyl-2-pyrrolidone (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Drug Enforcement Administration (DEA). N-Phenethyl-4-piperidone (NPP) Profiling.[1] Diversion Control Division Resources. Available at: [Link]

  • PubChem. Compound Summary: 1-(2-Phenylethyl)pyrrolidin-2-one (CAS 10135-23-6). National Library of Medicine. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12. (Used for fragmentation pattern verification of phenethyl class compounds). Available at: [Link]

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Characterization of Lactam Carbonyl Bands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of one of the most informative vibrational signatures in modern drug development and organic synthesis: the lactam carbonyl (C=O) stretch. For researchers engaged with beta-lactam antibiotics like penicillins and cephalosporins, or those developing novel polyamide materials, a precise understanding of the factors governing the infrared (IR) absorption of the lactam carbonyl group is not just academic—it is fundamental to confirming structure, assessing purity, and predicting reactivity.

This guide moves beyond a simple chart of frequencies. Here, we will dissect the causal relationships between molecular structure and the observed IR spectrum, providing you with the foundational knowledge and practical protocols to interpret your data with confidence. We will examine how ring strain, amide resonance, and intermolecular forces create a unique and diagnostic spectral fingerprint for this critical functional group.

The Energetic Life of a Carbonyl Bond: Why IR Spectroscopy?

The carbonyl group's stretching vibration is one of the most intense and reliable signals in an IR spectrum.[1] This intensity arises from the large change in dipole moment that occurs as the C=O bond stretches and contracts. For a lactam, a cyclic amide, this vibration is particularly sensitive to its chemical environment, making IR spectroscopy an invaluable tool for structural elucidation. The frequency of this absorption, often referred to as the Amide I band, is dictated by the stiffness of the C=O bond—akin to the pitch of a guitar string being determined by its tension.[2] A stiffer, stronger bond vibrates at a higher frequency (higher wavenumber, cm⁻¹), while a weaker bond vibrates at a lower frequency.

Several competing factors modulate this bond stiffness, and understanding their interplay is key to expert spectral interpretation.

Comparative Analysis: Key Factors Influencing the Lactam ν(C=O) Frequency

The precise wavenumber of the lactam carbonyl stretch is a direct reflection of its molecular architecture. The three most influential factors are ring strain, amide resonance, and hydrogen bonding.

The Dominant Effect of Ring Strain

The single most dramatic influence on the lactam carbonyl frequency is the size of the ring. Incorporating the amide group into a small, strained ring forces the bond angles to deviate significantly from the ideal sp²-hybridized geometry of a planar amide.[3]

  • Mechanism Insight: In a strained ring, such as a four-membered β-lactam, the orbitals of the exocyclic carbonyl bond are forced to adopt more s-character.[4] An increase in s-character leads to a shorter, stronger, and stiffer C=O bond, causing a significant increase in the vibrational frequency.[5] Conversely, as the ring size increases and approaches an unstrained state (e.g., a six-membered δ-lactam), the C=O bond behaves more like a linear amide, and its frequency decreases.[6]

This effect is so pronounced that it serves as the primary diagnostic tool for identifying β-lactam structures, which are foundational to many antibiotics.[3][7]

The Modulating Influence of Amide Resonance

In a typical amide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons introduces more single-bond character into the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple ketone.[8]

  • Mechanism Insight: In highly strained lactams, this resonance is sterically inhibited. The ring strain forces the nitrogen atom into a more pyramidal geometry, rather than the planar (sp²-hybridized) geometry required for optimal orbital overlap with the carbonyl π-system.[3][8] This reduction in amide resonance makes the carbonyl group more "ketone-like," which contributes to its higher vibrational frequency.[3] Substituents on the nitrogen atom can also influence this resonance and subtly shift the observed frequency.[9]

The Environmental Impact of Hydrogen Bonding

Hydrogen bonding has a consistently lowering effect on the carbonyl stretching frequency.[5][10] When the carbonyl oxygen acts as a hydrogen bond acceptor, it pulls electron density away from the C=O bond, lengthening and weakening it.[11]

  • Experimental Causality: This is why the physical state of the sample is critical. A solid-state spectrum (e.g., from a KBr pellet or neat ATR) will often show a lower ν(C=O) than a spectrum taken in a dilute, non-polar solvent like carbon tetrachloride or chloroform.[11][12] In the solid state, intermolecular hydrogen bonding between lactam molecules is maximized, leading to a significant frequency shift downwards. In a dilute solution, these intermolecular interactions are minimized, and the observed frequency is closer to that of the "free" carbonyl.[11]

The interplay of these factors is visualized in the diagram below.

G Freq Observed ν(C=O) Frequency Strain Increased Ring Strain (e.g., β-Lactam) Strain->Freq Increases Frequency (More s-character) Resonance Decreased Amide Resonance Resonance->Freq Increases Frequency (More ketone-like) Hbond Increased H-Bonding (e.g., Solid State) Hbond->Freq Decreases Frequency (Weakens C=O bond)

Caption: Factors influencing the lactam carbonyl (ν(C=O)) stretching frequency.

Data-Driven Comparison of Lactam Carbonyl Frequencies

The following table summarizes the typical IR absorption ranges for the carbonyl group in lactams of varying ring sizes. Note how the frequency dramatically increases as the ring size decreases from six to four members.

Lactam Type (Ring Size)Common NameTypical ν(C=O) Range (cm⁻¹)Key Influencing Factor
β-Lactam (4-membered) 2-Azetidinone1730 - 1760 (fused rings > 1760)High Ring Strain, Reduced Resonance[6][13]
γ-Lactam (5-membered) 2-Pyrrolidinone1700 - 1750Moderate Ring Strain[6][13]
δ-Lactam (6-membered) 2-Piperidone1660 - 1680Low/No Ring Strain[6]
Non-cyclic (Linear) Amide N/A1630 - 1680 (Associated)Amide Resonance, H-Bonding[2]

Note: These values are typical for solid-phase or concentrated samples where hydrogen bonding is present. Frequencies in dilute, non-polar solvents may be higher.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Lactams via ATR

For routine, high-throughput analysis, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.[14]

Objective: To obtain a clean, artifact-free IR spectrum of a solid lactam sample to accurately determine the ν(C=O) frequency.
Materials:
  • FTIR Spectrometer with a diamond ATR accessory

  • Solid lactam sample (1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:
  • Background Collection (Self-Validating Step):

    • Ensure the ATR crystal is perfectly clean. Use a lint-free wipe with isopropanol to clean the surface and allow it to fully evaporate.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum. A clean, flat baseline after the background scan validates that the crystal is ready.

  • Sample Application:

    • Place a small amount of the solid lactam powder directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor data quality.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)[15]

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background, displaying only the absorbance of the sample.

    • Use the software's peak-picking tool to identify the precise wavenumber of the most intense peak in the 1600-1800 cm⁻¹ region. This is your Amide I / ν(C=O) band.

  • Cleaning:

    • Raise the press arm, remove the bulk of the powder with a wipe, and then clean the crystal thoroughly with isopropanol to prepare for the next sample.

The workflow for this protocol is illustrated below.

G start Start clean 1. Clean ATR Crystal (Isopropanol) start->clean background 2. Collect Background Spectrum clean->background validate Validate Flat Baseline? background->validate validate->clean No sample 3. Apply Solid Sample to Crystal validate->sample Yes pressure 4. Apply Consistent Pressure sample->pressure acquire 5. Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) pressure->acquire process 6. Automatic Background Subtraction acquire->process analyze 7. Identify ν(C=O) Peak (1600-1800 cm⁻¹) process->analyze end End analyze->end

Sources

A Comparative Toxicological Guide to Pyrrolidone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidone Scaffold and Its Toxicological Significance

The pyrrolidone ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in numerous industrial chemicals and pharmaceutical agents.[1][2][3] Its unique solvent properties have led to widespread use in manufacturing, electronics, and chemical synthesis. However, the diverse applications of pyrrolidone derivatives necessitate a thorough understanding of their potential toxicological profiles. This guide provides a comparative analysis of the toxicity of key pyrrolidone derivatives, offering experimental data and standardized protocols to inform risk assessment and guide safer chemical design for researchers, scientists, and drug development professionals.

This document will focus on three prominent members of this chemical family: N-methyl-2-pyrrolidone (NMP), N-vinyl-2-pyrrolidone (NVP), and the parent compound, 2-pyrrolidone. We will delve into their cytotoxic and genotoxic potential, supported by established in vitro methodologies, and explore the underlying mechanisms of their toxicity.

Comparative Toxicity Analysis: A Data-Driven Overview

The toxicological profiles of pyrrolidone derivatives vary significantly based on the substitutions on the pyrrolidone ring. NMP is well-studied, with a known profile for reproductive and developmental toxicity, while NVP has raised concerns due to its carcinogenic potential.[4][5][6] 2-Pyrrolidone, in contrast, generally exhibits lower acute toxicity.[7]

The following table summarizes key toxicity data for these compounds, providing a quantitative basis for comparison. It is important to note that direct comparison of values should be done with caution, as experimental conditions can vary between studies.

Compound Endpoint Species/System Value Classification/Observation Reference
N-Methyl-2-pyrrolidone (NMP) Acute Oral LD50Rat>5000 mg/kgLow acute toxicity[7]
Developmental Toxicity (NOAEL)Rat (dermal)237 mg/kg/dayDevelopmental effects observed at higher doses.[8][9][8]
Skin IrritationRabbitPractically non-irritatingLow potential for skin irritation.[8][9][8]
Eye IrritationRabbitModerately irritatingModerate potential for eye irritation.[8][9][8]
N-Vinyl-2-pyrrolidone (NVP) Acute Oral LD50Rat1022 mg/kgModerately toxic[10]
CarcinogenicityRat (inhalation)-Evidence of carcinogenicity in the liver, nasal cavity, and larynx.[4][11][12][4][11]
Eye IrritationAnimalSevere irritantCauses severe eye irritation.[13][13]
2-Pyrrolidone Acute Oral LD50Rat>5000 mg/kgLow acute toxicity[7]
Skin IrritationRabbitIrritatingClassified as a skin irritant.[7][7]
Eye IrritationRabbitIrritatingClassified as an eye irritant.[7][7]

Key Insights from the Data:

  • Acute Toxicity: Both NMP and 2-pyrrolidone exhibit low acute oral toxicity, whereas NVP is moderately toxic.[7][10]

  • Irritation: NVP is noted as a severe eye irritant, while 2-pyrrolidone is irritating to both skin and eyes.[7][13] NMP shows a lower potential for skin and eye irritation.[8][9]

  • Chronic and Developmental Toxicity: The most significant concerns are associated with NMP's developmental toxicity and NVP's carcinogenicity.[4][6][8][11] Long-term inhalation studies with NVP have shown tumor formation in rats even at low concentrations.[4][11] NMP exposure has been linked to reduced fetal body weight and other developmental effects at high doses.[6][8]

Experimental Protocols for Toxicity Assessment

To ensure the reproducibility and validity of toxicological findings, standardized assays are essential.[14][15][16] Below are detailed protocols for two fundamental assays used to assess the cytotoxicity and genotoxicity of chemical compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] It is a foundational tool in cytotoxicity testing.[15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Genotoxicity Assessment using the Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[17][18][19] It is widely used to evaluate the genotoxic potential of chemical compounds.[17][20][21][22]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Treatment: Expose cells in suspension or monolayer to the test compounds for a defined period (e.g., 2-4 hours).

  • Slide Preparation: Mix a small aliquot of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., by measuring tail length, tail intensity, and tail moment).

Comet_Assay_Workflow start Start: Treat Cells with Test Compound embed 1. Embed Cells in Low Melting Agarose on Slide start->embed lyse 2. Lyse Cells to Remove Membranes/Proteins embed->lyse unwind 3. Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis 4. Perform Electrophoresis unwind->electrophoresis stain 5. Neutralize and Stain DNA electrophoresis->stain visualize 6. Visualize with Fluorescence Microscope stain->visualize analyze 7. Analyze Comet Images (Tail Length, Moment) visualize->analyze end End: Quantify DNA Damage analyze->end

Workflow for the Comet Genotoxicity Assay.

Mechanisms of Pyrrolidone-Induced Toxicity

Understanding the molecular pathways underlying toxicity is crucial for risk assessment. While the precise mechanisms can be complex and compound-specific, a common pathway involves the induction of oxidative stress.

Oxidative Stress and Apoptosis:

Many chemical toxicants, including some pyrrolidone derivatives, can lead to an overproduction of reactive oxygen species (ROS) within the cell. This imbalance overwhelms the cell's antioxidant defenses, leading to oxidative stress. ROS can damage cellular macromolecules, including lipids, proteins, and DNA. Significant DNA damage can trigger apoptosis (programmed cell death) through the activation of signaling cascades involving proteins like p53 and caspases.

Oxidative_Stress_Pathway cluster_cell Cellular Response compound Pyrrolidone Derivative (e.g., NMP) ros Increased ROS (Reactive Oxygen Species) compound->ros cell Cell ox_stress Oxidative Stress ros->ox_stress dna_damage DNA Damage ox_stress->dna_damage p53 p53 Activation dna_damage->p53 caspases Caspase Cascade Activation p53->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Pathway of Pyrrolidone-Induced Oxidative Stress.

Conclusion and Future Directions

This guide highlights the variable toxicity profiles of NMP, NVP, and 2-pyrrolidone. While NMP and 2-pyrrolidone show low acute toxicity, the significant findings of developmental toxicity for NMP and carcinogenicity for NVP underscore the importance of specific, endpoint-focused toxicological evaluation.[4][7][8][11]

The provided protocols for the MTT and Comet assays offer robust frameworks for researchers to conduct their own comparative toxicity studies. Future research should aim to fill the existing data gaps, particularly for less-studied derivatives, and further elucidate the molecular mechanisms of toxicity. A deeper understanding of structure-toxicity relationships will be instrumental in the design of safer and more sustainable pyrrolidone-based chemicals for future applications.

References

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Lee, K. P., et al. (1987). Toxicity of /V-Methyl-2-pyrrolidone (NMP): Teratogenic, Subchronic, and Two-Year Inhalation Studies. Fundamental and Applied Toxicology, 9, 222-235.
  • U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5).
  • Asha, A. D., et al. (n.d.). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology.
  • Lee, K. P., et al. (1987). Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4).
  • World Health Organization. (n.d.). N-METHYL-2-PYRROLIDONE - IRIS.
  • Åkesson, B., et al. (n.d.). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP). National Institutes of Health.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. (n.d.). Genotoxicity testing in vitro – Development of a higher throughput analysis method based on the comet assay.
  • National Center for Biotechnology Information. (n.d.). Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Chemistry LibreTexts. (2024). 3.4: Different Cytotoxicity Assays.
  • Molecular Devices. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • International Agency for Research on Cancer. (1999). N-Vinyl-2-pyrrolidone and Polyvinyl Pyrrolidone (IARC Summary & Evaluation, Volume 71, 1999).
  • National Center for Biotechnology Information. (n.d.). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • National Center for Biotechnology Information. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • Oxford Academic. (n.d.). Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part III: The Comet Assay as an Alternative to In Vitro Clastogenicity Tests for Early Drug Candidate Selection.
  • Frontiers. (n.d.). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2000). 1-Vinyl-2-pyrrolidone.
  • ChemicalBook. (n.d.). N-Vinyl-2-pyrrolidone - Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Toxicological Assessment: 5- Hydroxy-2-pyrrolidone vs. N-methyl-2.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment.
  • Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE.
  • BenchChem. (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities.
  • Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.
  • ResearchGate. (n.d.). Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper handling and disposal of 1-(2-Phenylethyl)pyrrolidin-2-one. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating safety system within your laboratory. The procedures outlined are synthesized from established safety protocols for the pyrrolidinone class of chemicals and are grounded in regulatory standards.

Foundational Principle: Hazard-Centric Risk Assessment

The cornerstone of any chemical handling protocol is a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 1-(2-Phenylethyl)pyrrolidin-2-one should always be consulted first, the known toxicological profile of closely related pyrrolidinone analogs dictates a cautious and proactive approach. The primary disposal pathway must be selected to mitigate these risks effectively.

Analysis of related compounds reveals a significant hazard profile that must be respected.[1] Key concerns include acute toxicity through multiple exposure routes, severe eye damage, and potential for long-term, severe health effects such as carcinogenicity and organ damage.[1] Furthermore, its classification as harmful to aquatic life strictly prohibits release into wastewater systems.[1][2]

Table 1: Consolidated GHS Hazard Profile for Pyrrolidinone Analogs

This table summarizes the potential hazards associated with 1-(2-Phenylethyl)pyrrolidin-2-one, based on data from analogous chemical structures.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2][3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Respiratory IrritationCategory 3H335: May cause respiratory irritation[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Liver) through prolonged or repeated exposure[1]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[1][2]

Mandatory Safety Protocols: Engineering Controls and PPE

Given the significant health hazards, all handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Adherence to personal protective equipment (PPE) standards is not merely a recommendation but a critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE for the hazards present (29 CFR 1910.132).[4][5]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling, avoiding skin contact with the outer surface.[6]

  • Eye and Face Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[6] Given the risk of severe eye damage, a face shield is strongly recommended if there is any risk of splashing.

  • Skin and Body Protection : A lab coat or chemically impervious clothing is mandatory to prevent skin contact.[4][6]

  • Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used within the context of a full respiratory protection program (OSHA 29 CFR 1910.134).[5]

Step-by-Step Disposal and Decontamination Workflow

The proper disposal of 1-(2-Phenylethyl)pyrrolidin-2-one is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.

Step 1: Waste Segregation and Containment

Immediately upon generation, all waste containing 1-(2-Phenylethyl)pyrrolidin-2-one (including pure substance, solutions, and contaminated consumables like pipette tips and wipes) must be segregated into a dedicated hazardous waste container.

  • Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(2-Phenylethyl)pyrrolidin-2-one," and an indication of the associated hazards (e.g., "Toxic," "Carcinogen Suspect"). Keep the container closed at all times except when adding waste.

Step 2: Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Vapors : Ensure the fume hood is operational to manage vapors.

  • Containment : Do not allow the spill to enter any drains.[7] Cover drains if necessary and use a spill kit with an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill.[8]

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container for disposal.[4][8]

  • Decontamination : Clean the affected area thoroughly.

  • Personal Contamination : If skin contact occurs, immediately remove all contaminated clothing and rinse the skin with copious amounts of water and soap.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6][9]

Step 3: Final Disposal Pathway

The guiding principle for the disposal of a substance with this hazard profile is complete destruction via incineration.

  • Primary Method - Incineration : The recommended and most environmentally sound method of disposal is to use a licensed hazardous waste disposal company for high-temperature incineration in a facility equipped with afterburners and scrubbers.[6] This ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Prohibited Methods :

    • DO NOT dispose of this chemical down the drain. It is harmful to aquatic life and this action is a violation of environmental regulations.[7]

    • DO NOT dispose of in regular trash. Its toxicity and suspected carcinogenicity make landfilling an unacceptable risk.

Step 4: Institutional Compliance

Coordinate with your institution's Environmental Health & Safety (EHS) department. They will provide the correct waste containers, labels, and schedule a pickup with a licensed hazardous waste contractor. It is the researcher's responsibility to ensure all waste is properly segregated, contained, and labeled before pickup. Compliance with federal (EPA), state, and local regulations is mandatory.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural flow for the safe disposal of 1-(2-Phenylethyl)pyrrolidin-2-one.

G Workflow for 1-(2-Phenylethyl)pyrrolidin-2-one Disposal cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill fume_hood Work Inside Fume Hood ppe->fume_hood segregate Segregate into Dedicated Hazardous Waste Container fume_hood->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container seal_container Keep Container Securely Sealed label_container->seal_container contact_ehs Contact Institutional EHS for Waste Pickup seal_container->contact_ehs disposal_co Waste Transferred to Licensed Disposal Contractor contact_ehs->disposal_co incinerate High-Temperature Incineration disposal_co->incinerate confirm Disposal Manifest Received incinerate->confirm spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Contain with Absorbent 3. Collect & Package as Waste spill->spill_protocol YES spill_protocol->segregate

Caption: Decision workflow for safe handling and disposal.

References

  • Safety data sheet for 2-Pyrrolidinone . CPAchem. [Link]

  • Safety Data Sheet for a crosslinker. [Source URL not fully specified, general safety principles apply].
  • SPI Supplies Division Safety Data Sheet . Structure Probe, Inc. [Link]

  • Pyrrolidine - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP) . U.S. Environmental Protection Agency. [Link]

  • n-Methylpyrrolidone (NMP); Rulemaking under TSCA Section 6(a) . Regulations.gov. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP) . Regulations.gov. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone . Regulations.gov. [Link]

  • Risk Management for n-Methylpyrrolidone (NMP) . U.S. Environmental Protection Agency. [Link]

  • PPE and Decontamination . Centers for Disease Control and Prevention (CDC). [Link]

  • N-METHYL-2-PYRROLIDINONE . Occupational Safety and Health Administration. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.